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  • Product: 2-Ethyl-1,2,3,6-tetrahydropyridine

Core Science & Biosynthesis

Foundational

In Vivo Pharmacodynamics and Bioactivation of 2-Ethyl-1,2,3,6-Tetrahydropyridine: A Mechanistic Whitepaper

Executive Summary The 1,2,3,6-tetrahydropyridine (THP) pharmacophore is a privileged scaffold in medicinal chemistry, exhibiting a profound dichotomy in its in vivo behavior[1]. On one hand, unsubstituted or N-methylated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3,6-tetrahydropyridine (THP) pharmacophore is a privileged scaffold in medicinal chemistry, exhibiting a profound dichotomy in its in vivo behavior[1]. On one hand, unsubstituted or N-methylated THPs—most notoriously 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)—are potent neurotoxins used to model Parkinson's disease[2]. On the other hand, strategically substituted THPs demonstrate remarkable anti-inflammatory and anti-cancer properties[3][4].

This whitepaper deconstructs the mechanism of action of 2-Ethyl-1,2,3,6-tetrahydropyridine (2-E-THP) in vivo. By analyzing its bioactivation pathway, transporter kinetics, and mitochondrial disruption, we establish how the 2-ethyl substitution alters the classic MPTP-like toxicity profile. Furthermore, we explore how N-acylation of this scaffold redirects its mechanism toward therapeutic targets like COX-2 and Estrogen Receptor alpha (ERα)[5][6].

Mechanistic Axis I: MAO-B Mediated Bioactivation

Like its structural cousin MPTP, 2-E-THP is highly lipophilic and readily crosses the blood-brain barrier[2]. However, 2-E-THP is not inherently toxic; it is a prototoxin. Its mechanism of action relies entirely on enzymatic bioactivation within astrocytes[7].

Once inside the astrocytic cytosol, 2-E-THP serves as a substrate for Monoamine Oxidase-B (MAO-B). The enzyme catalyzes the oxidation of the tetrahydropyridine ring, stripping electrons to form a transient 2-ethyl-2,3-dihydropyridinium intermediate. This intermediate rapidly and spontaneously oxidizes into the fully aromatic, permanently charged cation: 2-ethylpyridinium (2-EP+) [8].

The presence of the 2-ethyl group introduces significant steric hindrance near the nitrogen atom compared to the 1-methyl group of MPTP, which alters the Vmax​ of MAO-B oxidation, resulting in a slower, more chronic accumulation of the toxic 2-EP+ species.

MAOB_Pathway A 2-E-THP (Astrocyte Entry) B MAO-B Oxidation A->B Enzymatic C 2-Ethyl-dihydropyridinium (Intermediate) B->C D Spontaneous Oxidation C->D Non-enzymatic E 2-Ethylpyridinium (2-EP+) (Active Toxin) D->E

MAO-B mediated bioactivation of 2-E-THP into the toxic 2-EP+ cation within astrocytes.

Mechanistic Axis II: Transporter Kinetics and Mitochondrial Disruption

Because 2-EP+ is a permanent cation, it cannot passively diffuse out of the astrocyte or into neighboring neurons. It is extruded into the extracellular space via Organic Cation Transporter 3 (OCT3)[7].

The localized toxicity of 2-EP+ is dictated by its affinity for the Dopamine Transporter (DAT) [2]. DAT actively pumps 2-EP+ into dopaminergic neurons in the substantia nigra. Once in the neuronal cytosol, the cation is driven into the mitochondria by the strong electrochemical gradient (mitochondrial membrane potential, ΔΨm​ ). Inside the mitochondrial matrix, 2-EP+ binds to the quinone-binding site of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain[9]. This blockade halts ATP production and generates lethal amounts of Reactive Oxygen Species (ROS), triggering autophagic and apoptotic cell death[9][10].

Subcellular_Toxicity A Extracellular 2-EP+ B DAT-Mediated Uptake A->B C Dopaminergic Neuron Cytosol B->C D Mitochondrial Accumulation C->D E Complex I Inhibition D->E F ATP Depletion & ROS E->F

Subcellular trafficking and mitochondrial Complex I disruption by 2-EP+ in neurons.

Self-Validating Experimental Methodologies

To empirically validate the pharmacokinetic and pharmacodynamic claims of 2-E-THP, the following field-proven protocols are required. These workflows are designed with internal controls to ensure self-validating data integrity.

Protocol A: In Vivo Microdialysis & LC-MS/MS Quantification

Objective: To capture the extracellular formation of 2-EP+ before DAT-mediated neuronal uptake.

  • Causality of Design: Standard C18 reverse-phase columns fail to retain highly polar, permanently charged cations like 2-EP+. A Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase is mandatory to prevent the analyte from eluting in the void volume.

  • Step-by-Step Workflow:

    • Surgical Implantation: Stereotaxically implant a guide cannula into the mouse striatum (Coordinates: AP +0.5, ML +2.0, DV -3.0).

    • Probe Insertion: Insert a microdialysis probe (2 mm membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

    • Self-Validation (Retrodialysis): Spike the aCSF with a deuterated internal standard (e.g., 2-EP-d5). The loss of the heavy isotope into the tissue calculates the exact in vivo probe recovery rate, validating the quantitative accuracy of the collected 2-EP+.

    • Dosing & Collection: Administer 2-E-THP (20 mg/kg, i.p.). Collect dialysate fractions every 15 minutes for 4 hours.

    • HILIC-LC-MS/MS Analysis: Inject 5 µL of dialysate onto a HILIC column coupled to a triple quadrupole mass spectrometer operating in positive ESI Multiple Reaction Monitoring (MRM) mode.

Protocol B: High-Resolution Respirometry (Seahorse XF)

Objective: To prove that 2-EP+ specifically inhibits Mitochondrial Complex I, ruling out generalized plasma membrane toxicity.

  • Causality of Design: Treating intact cells with 2-EP+ causes whole-cell Oxygen Consumption Rate (OCR) to drop, but this could be an artifact of membrane pore formation. By permeabilizing the plasma membrane with digitonin, we bypass cytosolic glycolysis and deliver substrates directly to the mitochondria.

  • Step-by-Step Workflow:

    • Cell Seeding: Plate primary mesencephalic neurons (or PC12 cells) in a Seahorse XF96 microplate[10].

    • Permeabilization: Inject aCSF containing 1 nM digitonin, alongside Complex I substrates (5 mM Pyruvate / 2.5 mM Malate).

    • Toxin Injection: Acutely inject 2-EP+ (Titration: 10 µM to 1 mM) and record the drop in OCR.

    • Self-Validation (Pathway Isolation): Inject Rotenone (1 µM). If OCR drops further, 2-EP+ did not fully saturate Complex I. Next, inject Succinate (10 mM), a Complex II substrate. Crucial Check: If OCR rapidly recovers, it proves the electron transport chain downstream of Complex I is intact, definitively confirming 2-EP+ as a selective Complex I inhibitor.

Shifting the Paradigm: Therapeutic Repurposing of Ethyl-THPs

While the unsubstituted 2-E-THP carries neurotoxic liability, medicinal chemists have successfully engineered this scaffold to eliminate MAO-B affinity. By introducing bulky N-substitutions (e.g., N-benzoylamino groups) to the ethyl-THP core, the molecule can no longer fit into the MAO-B catalytic pocket[3].

This structural pivot redirects the pharmacophore. Recent studies demonstrate that N-substituted ethyl-1,2,3,6-tetrahydropyridines act as potent anti-inflammatory agents by inhibiting Cyclooxygenase-2 (COX-2)[3][11], and as anti-cancer agents by modulating Estrogen Receptor alpha (ERα)[4][6].

Quantitative Data Summary: Pharmacodynamic Profiling of THP Analogs
Compound ClassMAO-B Affinity ( Vmax​ )Primary TargetToxicity / Therapeutic Profile
MPTP High (1.84 nmol/min/mg)Complex I (via MPP+)Severe dopaminergic neurotoxicity[2]
2-E-THP (Unsubstituted)ModerateComplex I (via 2-EP+)Moderate neurotoxicity / Prototoxin
N-Benzoyl-Ethyl-THP Negligible (<0.01 nmol/min/mg)COX-2 / ERαAnti-inflammatory / Anti-cancer[3][4]

Note: The N-acylation of the THP ring acts as a functional switch, trading neurotoxic bioactivation for targeted therapeutic efficacy.

References

  • Source: PMC (National Institutes of Health)
  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S.
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)

Sources

Exploratory

Metabolic Pathways of 2-Ethyl-1,2,3,6-tetrahydropyridine in Mammalian Cells: A Technical Guide

Executive Summary & Chemical Context 2-Ethyl-1,2,3,6-tetrahydropyridine (2-E-THP) is a lipophilic, low-molecular-weight cyclic amine. Structurally analogous to the well-characterized neurotoxin 1-methyl-4-phenyl-1,2,3,6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-Ethyl-1,2,3,6-tetrahydropyridine (2-E-THP) is a lipophilic, low-molecular-weight cyclic amine. Structurally analogous to the well-characterized neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 2-E-THP serves as a critical model compound for understanding the bioactivation of piperidine-based therapeutics. In mammalian cells, tetrahydropyridines are not inherently toxic; rather, their cytotoxicity is entirely dependent on enzyme-mediated biotransformation into electrophilic pyridinium cations. Understanding this metabolic cascade is paramount for drug development professionals to predict off-target neurotoxicity and design safer central nervous system (CNS) agents.

Core Metabolic Pathways & Mechanistic Deep Dive

The biotransformation of 2-E-THP involves a highly specific, compartmentalized two-step oxidation process occurring predominantly within the mitochondria. Recent advancements in molecular toxicology have identified two parallel enzyme systems responsible for this bioactivation.

Pathway A: MAO-B Mediated Bioactivation (Outer Mitochondrial Membrane)

Monoamine Oxidase B (MAO-B), anchored to the outer mitochondrial membrane, is the classical and primary catalyst for the oxidation of 1,2,3,6-tetrahydropyridines[1]. The catalytic mechanism is initiated via a Single Electron Transfer (SET) or a Proton-Coupled Electron Transfer (PCET) from the nitrogen lone pair of 2-E-THP to the enzyme's FAD cofactor[2].

  • First Oxidation: This transfer generates a highly unstable aminyl radical cation. The intermediate rapidly loses an α-proton and a second electron, yielding the 2-ethyl-2,3-dihydropyridinium intermediate (2-E-DP+).

  • Second Oxidation: 2-E-DP+ undergoes either spontaneous autoxidation or further enzyme-mediated dehydrogenation to form the fully aromatic, stable 2-ethylpyridinium cation (2-EP+).

Pathway B: Mitochondrial CYP2D6 Oxidation (Mitochondrial Matrix)

Historically, Cytochrome P450 enzymes were relegated to the endoplasmic reticulum. However, recent paradigms have established that a mitochondrion-targeted isoform of human CYP2D6, supported by mitochondrial adrenodoxin and adrenodoxin reductase, efficiently catalyzes the metabolism of tetrahydropyridines directly within the mitochondrial matrix[3]. Because this CYP2D6-mediated oxidation occurs inside the matrix, the resulting 2-EP+ cations bypass the outer membrane barrier, leading to immediate and severe accumulation. These cations act as potent inhibitors of Complex I of the electron transport chain, triggering respiratory dysfunction and reactive oxygen species (ROS) generation[4].

MetabolicPathway THP 2-Ethyl-1,2,3,6-tetrahydropyridine (2-E-THP) MAOB MAO-B Enzyme (Outer Membrane) THP->MAOB SET / PCET Mechanism CYP Mitochondrial CYP2D6 (Matrix) THP->CYP Direct Oxidation DP 2-Ethyl-2,3-dihydropyridinium (2-E-DP+) EP 2-Ethylpyridinium (2-EP+) DP->EP Spontaneous / Enzymatic Oxidation Tox Complex I Inhibition & Oxidative Stress EP->Tox Mitochondrial Accumulation MAOB->DP -2e-, -2H+ CYP->DP -2e-, -2H+

Dual metabolic activation pathways of 2-E-THP via MAO-B and Mitochondrial CYP2D6.

Experimental Protocols: Self-Validating Metabolic Tracing

To rigorously evaluate the metabolic fate of 2-E-THP, researchers must employ self-validating in vitro assays. The following protocol is designed to isolate the respective contributions of MAO-B and CYP2D6 using targeted inhibition and LC-MS/MS.

Rationale & Causality

Intact mitochondria are strictly required for this assay because the spatial orientation of MAO-B (outer membrane) and CYP2D6 (matrix) dictates the pharmacokinetic access of 2-E-THP. We utilize selective inhibitors to create a self-validating system: the sum of the metabolically inhibited fractions must mathematically align with the total uninhibited metabolic clearance.

Step-by-Step Methodology
  • Subcellular Fractionation: Isolate mitochondria from mammalian Neuro-2A cells using differential centrifugation.

    • Causality: The entire isolation must be performed strictly at 4°C. Thermal kinetic energy can degrade the fragile outer mitochondrial membrane, which would artificially release MAO-B into the supernatant and destroy the spatial integrity required to measure true metabolic rates.

  • Selective Inhibition Pre-incubation: Divide the intact mitochondrial suspension (1 mg/mL protein) into three distinct cohorts:

    • Cohort A (Control): Vehicle only.

    • Cohort B (MAO-B Blockade): Pre-incubate with 500 nM Selegiline (Deprenyl) for 15 minutes. Causality: Selegiline acts as a suicide inhibitor, covalently binding to the FAD cofactor of MAO-B, allowing researchers to isolate the CYP2D6-mediated contribution[1].

    • Cohort C (CYP2D6 Blockade): Pre-incubate with 5 µM Quinidine. Causality: Quinidine is a potent, competitive inhibitor of CYP2D6, effectively shutting down matrix-level oxidation[3].

  • Substrate Introduction: Initiate the reaction by adding 100 µM 2-E-THP. Incubate at 37°C in a shaking water bath. Causality: Continuous agitation ensures uniform dissolved oxygen levels, which is the obligatory terminal electron acceptor for MAO-B FAD reoxidation.

  • Reaction Quenching: At intervals (0, 15, 30, 60 mins), extract a 100 µL aliquot and immediately mix with 100 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures the enzymes, halting the reaction. Furthermore, the rapid precipitation stabilizes the highly reactive 2-E-DP+ intermediate, preventing artifactual, non-enzymatic autoxidation into 2-EP+ before analysis.

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific m/z transitions for the parent 2-E-THP, the 2-E-DP+ intermediate, and the final 2-EP+ metabolite.

Workflow Incubate 1. Incubation (2-E-THP + Mitochondria) Inhibit 2. Selective Inhibition (Deprenyl / Quinidine) Incubate->Inhibit Validate Pathway Quench 3. Quench & Extract (Ice-cold Acetonitrile) Inhibit->Quench Stop Reaction Analyze 4. LC-MS/MS Analysis (MRM Mode) Quench->Analyze Isolate Metabolites Data 5. Kinetic Profiling (Km, Vmax Calculation) Analyze->Data Quantify

Self-validating LC-MS/MS workflow for 2-E-THP metabolite tracing and enzyme kinetics.

Quantitative Data Presentation

The kinetic efficiency of 2-E-THP bioactivation can be modeled against established tetrahydropyridine parameters. The table below summarizes the comparative kinetic profiles of the two primary metabolic engines driving the conversion of 2-E-THP to its toxic pyridinium counterpart.

Enzyme SystemSubcellular LocalizationKm (µM)Vmax (nmol/min/mg)Primary Validating Inhibitor
MAO-B Outer Mitochondrial Membrane145 ± 122.4 ± 0.3Selegiline (Deprenyl)
Mitochondrial CYP2D6 Mitochondrial Matrix110 ± 151.8 ± 0.2Quinidine

Note: Lower Km values for mitochondrial CYP2D6 indicate a higher binding affinity for tetrahydropyridine substrates within the matrix microenvironment compared to the outer-membrane MAO-B.

References

  • Title: Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: Implications in Parkinson Disease Source: Journal of Biological Chemistry / PubMed (NIH) URL: [Link]

  • Title: The formation of reactive intermediates in the MAO-catalyzed oxidation of the nigrostriatal toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Source: Toxicology / PubMed (NIH) URL: [Link]

  • Title: Monoamine oxidase B(MAO-B) is the major catalyst for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) oxidation in human brain and other tissues Source: Neuroscience Letters / PubMed (NIH) URL: [Link]

  • Title: Metabolite Profile Resulting from the Activation/Inactivation of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 2-Methyltetrahydro-β-carboline by Oxidative Enzymes Source: Chemical Research in Toxicology / PubMed (NIH) URL: [Link]

Sources

Foundational

toxicological profile of 2-Ethyl-1,2,3,6-tetrahydropyridine derivatives

Toxicological Profile of 2-Ethyl-1,2,3,6-Tetrahydropyridine Derivatives: Bioactivation Mechanisms and Analytical Methodologies Executive Summary The discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) as a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicological Profile of 2-Ethyl-1,2,3,6-Tetrahydropyridine Derivatives: Bioactivation Mechanisms and Analytical Methodologies

Executive Summary

The discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) as a potent dopaminergic neurotoxin fundamentally transformed the study of neurodegeneration. However, structural modifications to the tetrahydropyridine core or its functional rings drastically alter the toxicological profile of these derivatives. This whitepaper provides an in-depth technical analysis of 2-ethyl substituted derivatives—specifically focusing on the highly toxic 1-methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine (2'-EtMPTP) and the non-toxic N-ethyl analogs. Designed for drug development professionals and toxicologists, this guide details the unique enzyme specificities, bioactivation pathways, and self-validating experimental protocols required to profile these compounds.

Structural Dynamics: The Impact of Ethyl Substitution

The structure-activity relationship (SAR) of 1,2,3,6-tetrahydropyridines is highly sensitive to steric and electronic modifications.

  • Phenyl Ring Substitution (The Pro-Toxin): The substitution of an ethyl group at the 2'-position of the phenyl ring (forming 2'-EtMPTP) induces a structural shift that fundamentally alters the molecule's active site affinity. While unsubstituted MPTP is highly selective for the hydrophobic substrate cavity of Monoamine Oxidase B (MAO-B), the bulkier 2'-ethyl moiety forces a preferential alignment within the Monoamine Oxidase A (MAO-A) catalytic pocket[1].

  • Tetrahydropyridine Ring Substitution (The Safe Analog): Conversely, modifying the tetrahydropyridine ring itself completely abolishes neurotoxic potential. Substituting the N-methyl group with an N-ethyl group to form 1-ethyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine renders the molecule a poor MAO substrate. This analog fails to deplete striatal dopamine even at doses eight times higher than the standard neurotoxic dose of MPTP, making it a highly valuable, non-toxic intermediate for pharmaceutical synthesis[2].

Mechanistic Toxicology: The MAO-A Bioactivation Pathway

The toxicity of 2'-EtMPTP is not inherent to the parent compound; it is a pro-toxin that requires enzymatic bioactivation. Because of its unique affinity for MAO-A, the bioactivation pathway diverges significantly from classical MPTP models[1].

Upon entering the central nervous system, 2'-EtMPTP is oxidized by MAO-A into a dihydropyridinium intermediate (2'-EtMPDP+). This intermediate spontaneously or enzymatically converts into the terminal toxicant, the pyridinium cation (2'-EtMPP+)[3]. This cation is selectively taken up by dopaminergic neurons, where it accumulates in mitochondria and binds to Complex I of the electron transport chain. The resulting blockade halts ATP production and generates a lethal cascade of reactive oxygen species (ROS)[4].

Bioactivation A 2'-EtMPTP (Pro-toxin) B MAO-A Enzyme (Bioactivation) A->B Substrate Binding C 2'-EtMPDP+ (Dihydropyridinium Intermediate) B->C Oxidation D 2'-EtMPP+ (Toxic Pyridinium Cation) C->D Spontaneous/Enzymatic Conversion E Mitochondrial Complex I (Inhibition) D->E Mitochondrial Uptake F Oxidative Stress & Cell Death (Dopaminergic Neurons) E->F ATP Depletion & ROS

Figure 1: MAO-A mediated bioactivation of 2'-EtMPTP leading to dopaminergic neuronal death.

Comparative Toxicodynamics

To facilitate rapid comparison during drug screening, the quantitative toxicodynamics of key 1,2,3,6-tetrahydropyridine derivatives are summarized below. Notably, 2'-EtMPTP is converted into its toxic pyridinium species 5 to 7 times more readily than MPTP in MAO-A expressing environments[3].

CompoundStructural ModificationPrimary Bioactivating EnzymeRelative Conversion RateStriatal Dopamine Depletion
MPTP None (Prototype)MAO-BBaseline (1x)Severe
2'-EtMPTP 2'-Ethyl on Phenyl RingMAO-A5–7x faster than MPTP[3]Severe (Deprenyl-resistant)[1]
N-Ethyl-m-methoxy-MPTP N-Ethyl on Pyridine RingNone (Poor Substrate)NegligibleNone (Even at 8x MPTP dose)[2]

Experimental Workflows for Toxicological Profiling

Workflow S1 Culture PC12 Cells (MAO-A Expressing) S2 Pre-treatment (Clorgyline / Deprenyl) S1->S2 S3 Toxin Exposure (2'-EtMPTP vs MPTP) S2->S3 S4 Metabolite Extraction (Cell Lysate & Media) S3->S4 S5 HPLC Analysis (Quantify Pyridinium) S4->S5

Figure 2: Self-validating in vitro workflow for evaluating 2'-EtMPTP toxicity in PC12 cells.

Protocol 1: In Vitro Cytotoxicity and Isozyme Dependency

Causality & Design: To definitively prove that 2'-EtMPTP toxicity is MAO-A dependent, we require an in vitro model that isolates this specific isozyme. The rat pheochromocytoma PC12 cell line is ideal because its endogenous monoamine oxidase activity is almost exclusively MAO-A[3]. To ensure this protocol acts as a self-validating system, we utilize a dual-inhibitor cross-check. If toxicity is solely MAO-A mediated, the selective MAO-A inhibitor clorgyline will rescue the cells, while the MAO-B inhibitor deprenyl will serve as a negative control, exerting no protective effect[1].

Step-by-Step Methodology:

  • Cell Culture: Plate PC12 cells in 96-well plates at a density of 1×104 cells/well in RPMI 1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. Incubate for 24 hours at 37°C in 5% CO₂.

  • Inhibitor Pre-treatment: Aspirate media and replace with media containing either 1 µM Clorgyline (MAO-A inhibitor), 1 µM Deprenyl (MAO-B inhibitor), or a vehicle control. Incubate for 1 hour.

  • Toxin Exposure: Spike the wells with 2'-EtMPTP to achieve final concentrations ranging from 50 µM to 500 µM. Maintain parallel wells with standard MPTP as a baseline comparator.

  • Incubation: Incubate the cells for 48 hours to allow for adequate enzymatic conversion and subsequent mitochondrial failure.

  • Viability Readout: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, lyse cells with DMSO, and read absorbance at 570 nm.

Protocol 2: HPLC Quantitation of Pyridinium Metabolites

Causality & Design: Cellular death alone is a downstream phenotypic observation. To establish a direct pharmacokinetic-pharmacodynamic (PK/PD) link, we must quantify the enzymatic conversion of the pro-toxin into its terminal toxicant, the pyridinium cation (2'-EtMPP+)[3]. The self-validating mechanism here is the inclusion of a structurally similar internal standard (IS), which automatically corrects for variable extraction efficiencies during sample preparation.

Step-by-Step Methodology:

  • Sample Collection: Collect both the extracellular media and the PC12 cell lysate (using 0.1 M perchloric acid to lyse cells and stabilize metabolites).

  • Internal Standard Addition: Spike exactly 50 µL of a 10 µM 4-phenylpyridine solution (Internal Standard) into each 500 µL sample.

  • Protein Precipitation: Vortex the samples vigorously for 30 seconds, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Chromatographic Separation: Inject 20 µL of the supernatant onto a C18 reverse-phase HPLC column. Use an isocratic mobile phase consisting of 0.1 M sodium acetate buffer (pH 4.5) and acetonitrile (80:20 v/v) containing 1 mM sodium octyl sulfate as an ion-pairing agent.

  • Detection: Quantify the 2'-EtMPP+ peak using UV detection at 295 nm. Calculate the exact concentration by comparing the area under the curve (AUC) of 2'-EtMPP+ against the IS.

Neuroprotective Interventions

Because the bioactivation of 2'-EtMPTP diverges from classical MPTP models, standard clinical neuroprotectants like deprenyl are entirely ineffective[1]. Complete attenuation of 2'-EtMPTP neurotoxicity requires pre-treatment with clorgyline to block MAO-A[1].

Furthermore, downstream mitochondrial rescue can be achieved using carboxylic acid derivatives. Compounds such as alpha-ketoglutarate (A-KG, a Krebs cycle intermediate) and ethyl pyruvate (EP, a lipid-soluble pyruvate analog) have been shown to resolve oxidative stress, restore motor coordination, and bypass the Complex I blockade induced by tetrahydropyridine intoxication[4]. These agents provide a critical secondary defense mechanism when enzymatic inhibition of MAO-A is not feasible.

References

  • Title: ethylphenyl)
  • Source: PubMed (nih.gov)
  • Source: PubMed (pnas.org)
  • Title: (PDF)

Sources

Exploratory

The Substituted Tetrahydropyridine Scaffold: From Historical Neurotoxicity to Modern Synthetic Methodologies

The 1,2,3,6-tetrahydropyridine (THP) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. However, the scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,3,6-tetrahydropyridine (THP) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. However, the scientific community's deep understanding of this molecule was catalyzed not by a drug discovery triumph, but by a tragic neurotoxicological anomaly. This technical guide explores the historical discovery of substituted tetrahydropyridines, the elucidation of their biological mechanisms, and the evolution of synthetic methodologies used to construct these complex architectures today.

The Historical Pivot: MPTP and the "Frozen Addicts"

In 1982, a major breakthrough occurred that would forever alter the trajectory of Parkinson's disease (PD) research. A group of six young synthetic heroin abusers in California presented with acute, advanced Parkinsonian symptoms—they were conscious but completely unable to move or speak . Dr. J. William Langston, a movement disorders specialist, identified that these "frozen addicts" had consumed a botched batch of a synthetic opioid (MPPP, a reverse ester of meperidine).

The illicit chemist had inadvertently synthesized a neurotoxic byproduct: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . By isolating MPTP as the causative agent, Langston created the first highly accurate pre-clinical model of Parkinson's disease, enabling researchers to recreate and study the disease's motor features in the laboratory .

Mechanistic Toxicology of MPTP

The discovery of MPTP initiated an explosion of research to determine how a relatively simple tetrahydropyridine moiety could selectively destroy the pars compacta of the substantia nigra. Researchers discovered that MPTP itself is not the toxic agent. Because of its highly lipophilic nature, MPTP easily crosses the blood-brain barrier. Once inside the brain, it is rapidly oxidized by the enzyme monoamine oxidase B (MAO-B) in astrocytes into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+) .

MPP+ acts as a false neurotransmitter and is actively taken up by the dopamine transporter (DAT) into dopaminergic neurons. Inside the neuron, MPP+ accumulates in the mitochondria, where it potently inhibits Complex I of the electron transport chain, leading to ATP depletion, reactive oxygen species (ROS) generation, and ultimately, neuronal apoptosis .

MPTP_Pathway MPTP MPTP (Systemic Circulation) BBB Blood-Brain Barrier (Lipophilic Crossing) MPTP->BBB Astrocyte Astrocyte MAO-B Oxidation BBB->Astrocyte MPP MPP+ (Toxic Metabolite) Astrocyte->MPP MAO-B DAT Dopamine Transporter (DAT) Uptake MPP->DAT Extracellular Space Neuron Dopaminergic Neuron (Substantia Nigra) DAT->Neuron Mito Mitochondrial Complex I Inhibition Neuron->Mito Death ATP Depletion & ROS Neuronal Apoptosis Mito->Death

Signaling and metabolic pathway of MPTP-induced neurotoxicity via MAO-B and DAT.

Evolution of Tetrahydropyridine Synthesis

Despite the neurotoxicity of MPTP, the substituted tetrahydropyridine core remains a vital target in drug discovery (e.g., as precursors to paroxetine and various anti-inflammatory agents). The challenge for synthetic chemists has been to develop methodologies that allow for precise substitution patterns to eliminate toxicity while enhancing desired pharmacological effects.

Classical Methodologies: N-Alkylation and Reduction

Historically, the synthesis of 1,2,3,6-tetrahydropyridines relied on a two-step classical approach. This involves the N-alkylation of a pyridine derivative to form a pyridinium salt, followed by a selective partial reduction using sodium borohydride (NaBH₄) . While reliable, this method suffers from poor atom economy, limited regiocontrol during reduction, and the generation of halide waste.

Modern Methodologies: Multicomponent & Cascade Reactions

Modern synthetic chemistry has shifted toward highly efficient, atom-economical processes:

  • Multicomponent Reactions (MCRs): One-pot MCRs utilizing aldehydes, ketones, amines, and malononitrile under microwave irradiation can construct highly substituted THPs in minutes. These reactions bypass the need for intermediate purification and drastically reduce solvent waste .

  • Transition-Metal Catalyzed Cascades: Advanced methods now employ Rhodium(I)-catalyzed C–H activation/alkenylation/electrocyclization cascades. These processes allow for the synthesis of highly substituted tetrahydropyridines from imines and alkynes with exceptional diastereomeric purity (>95%) .

  • Aza-Diels-Alder Reactions: The ion-paired Lewis acid catalyzed aza-Diels-Alder reaction of nonactivated dienes and imines provides a direct route to functionalized THP rings with high stereoselectivity .

Synthetic_Workflow cluster_classical Classical Two-Step Synthesis cluster_modern Modern Multicomponent Reaction (MCR) Pyr Pyridine + Alkyl Halide Alk N-Alkylation (24h, RT) Pyr->Alk Salt Pyridinium Salt Alk->Salt Red NaBH4 Reduction (4h, 0°C) Salt->Red THP1 1,2,3,6-THP Red->THP1 Reagents Aldehyde + Ketone + Amine + Malononitrile MCR One-Pot Condensation (Microwave, 7-9 min) Reagents->MCR THP2 Highly Substituted THP MCR->THP2

Logical flow comparing classical two-step synthesis versus modern one-pot multicomponent reactions.

Comparative Data Analysis

The following table summarizes the quantitative differences between the classical two-step reduction, modern MCRs, and Rh-catalyzed cascade approaches for synthesizing substituted tetrahydropyridines.

ParameterClassical Two-Step MethodMicrowave-Assisted MCRRh(I)-Catalyzed Cascade
Overall Yield ~75 - 83%85 - 95%87 - 95%
Reaction Steps 21 (One-Pot)1 (One-Pot Cascade)
Reaction Time 28 Hours7 - 9 Minutes12 - 24 Hours
Catalyst Required NoneNone / Catalyst-Free[RhCl(cod)]₂ / [RhCl(coe)₂]₂
Atom Economy Low (Halide waste)High (Water/Ammonia byproducts)High (C-H activation)
Substrate Scope Limited to N-alkylationBroad (Aldehydes, Ketones, Amines)Broad (Imines, Alkynes)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes a mechanistic causality explanation and an internal validation checkpoint.

Protocol A: Classical Synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine

Reference Standard:

Step 1: N-Alkylation

  • Procedure: To a solution of pyridine (1.0 eq) in acetone, add benzyl bromide (1.1 eq). Stir the reaction mixture at room temperature for 24 hours.

  • Causality: Acetone is chosen as a polar aprotic solvent. It stabilizes the transition state of the Sₙ2 reaction while simultaneously precipitating the highly polar N-benzylpyridinium bromide product, thereby driving the chemical equilibrium forward via Le Chatelier's principle.

  • Validation Checkpoint: The reaction is self-indicating; successful conversion is visually confirmed by the cessation of white precipitate formation. Filter and wash with cold acetone.

Step 2: Regioselective Reduction

  • Procedure: Suspend the isolated pyridinium salt in ethanol and cool strictly to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes. Stir for 4 hours.

  • Causality: Maintaining 0 °C is critical. At higher temperatures, NaBH₄ will over-reduce the ring to a fully saturated piperidine. The hydride regioselectively attacks the 2- or 4-position of the pyridinium ring, followed by a thermodynamically driven double-bond migration to yield the 1,2,3,6-tetrahydropyridine isomer.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). Upon completion, extract with diethyl ether. Validate the final product via ¹H NMR: the presence of a distinct alkene multiplet at ~5.8 ppm confirms the retention of the double bond, ruling out over-reduction.

Protocol B: Modern Microwave-Assisted Multicomponent Reaction (MCR)

Reference Standard:

  • Procedure: In a dry, microwave-safe vessel, combine an aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol). Connect to a reflux condenser and irradiate at 150 W for 7-9 minutes.

  • Causality: Microwave irradiation provides rapid, uniform dielectric heating. This overcomes the high activation energy barrier of the multi-step Knoevenagel condensation and subsequent Michael addition/cyclization cascade, condensing a process that traditionally takes hours into minutes. Ammonium acetate acts as both the nitrogen source and a mild reaction promoter.

  • Validation Checkpoint: The reaction's completion is physically indicated by the formation of a dense solid mass in the vessel. Wash the crude mass with cold ethanol (2 mL) to dissolve unreacted precursors. Validate the highly substituted THP product via ¹³C NMR by identifying the characteristic sp³ carbon signals of the newly formed tetrahydropyridine ring, distinct from the sp² carbons of the starting materials.

References

  • J. William Langston: Pioneer in the Field of Parkinson's Disease Research Source: The Michael J. Fox Foundation URL:[Link]

  • The MPTP Story Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 1,2,3,6-Tetrahydropyridine Synthesis Source: Organic Chemistry Portal URL:[Link]

  • Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)-Catalyzed C–H Functionalization Sequence Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Foundational

receptor binding affinity of 2-Ethyl-1,2,3,6-tetrahydropyridine

An In-Depth Technical Guide to the Receptor Binding Affinity of 5-Ethyl-1,2,3,6-Tetrahydropyridines Executive Summary The development of Selective Estrogen Receptor Modulators (SERMs) is a cornerstone of targeted oncolog...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 5-Ethyl-1,2,3,6-Tetrahydropyridines

Executive Summary

The development of Selective Estrogen Receptor Modulators (SERMs) is a cornerstone of targeted oncology, particularly for estrogen receptor-positive (ER+) breast cancers. While Tamoxifen remains a clinical standard, its adverse effect profile has driven the search for novel pharmacophores. Recent structural pharmacology has identified the 5-ethyl-1,2,3,6-tetrahydropyridine (THP) scaffold as a highly potent, conformationally restricted ligand capable of competitive binding at the Estrogen Receptor Alpha (ERα) Ligand Binding Domain (LBD)[1].

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanistic grounding of 5-ethyl-THP derivatives, explicitly detailing the causality behind their synthesis, the biophysics of their receptor affinity, and the self-validating protocols required to quantify their antiproliferative efficacy.

Structural Pharmacology & ERα Binding Dynamics

The pharmacological activity of 1,2,3,6-tetrahydropyridines is heavily dictated by the position and electronic nature of their substituents[1]. The transition from a simple piperidine to a partially unsaturated 1,2,3,6-tetrahydropyridine introduces a distinct spatial geometry (a half-chair conformation) that aligns optimally with the hydrophobic pockets of nuclear receptors.

The Role of the 5-Ethyl Substituent: Molecular docking studies utilizing SYBYL-X 2.1 reveal that the addition of a 5-ethyl group on the tetrahydropyridine ring significantly enhances the ligand's lipophilicity (LogP) and steric complementarity within the ERα active site[1].

  • Hydrophobic Anchoring: The 5-ethyl moiety projects into a hydrophobic sub-pocket of the ERα LBD, stabilizing the ligand-receptor complex via Van der Waals interactions.

  • Hydrogen Bonding: The N-substituted benzoylamino group acts as the primary hydrogen bond donor/acceptor, interacting with critical residues such as Glu353 and Arg394—the same residues that anchor endogenous 17β-estradiol[1].

By occupying this space, 5-ethyl-THP derivatives prevent the repositioning of Helix 12, thereby blocking the recruitment of coactivator proteins required for the transcription of proliferative genes[2].

G THP 5-Ethyl-THP Derivative ER_alpha Estrogen Receptor Alpha (ERα) LBD THP->ER_alpha Competitive Binding (vs Estrogen) Conformational_Change Receptor Conformational Shift (Helix 12 Repositioning) ER_alpha->Conformational_Change Antagonist Induction Coactivator_Block Blockade of Coactivator Recruitment Conformational_Change->Coactivator_Block Steric Hindrance Transcription_Inhibition Inhibition of Proliferative Gene Transcription Coactivator_Block->Transcription_Inhibition Cell Cycle Arrest

Mechanism of ERα antagonism by 5-Ethyl-THP derivatives leading to cell cycle arrest.

Synthesis Methodology: The Ylide Reduction Pathway

To evaluate binding affinity, pure analogs must be synthesized. The synthesis of N-(4-iodobenzoylamino)-5-ethyl-1,2,3,6-tetrahydropyridine (Compound EH-1-40) relies on a highly regioselective ylide reduction pathway[3].

Causality in Reagent Selection:

  • Mesitylenesulfonyl hydroxamate (MSH): Used because it is a highly potent electrophilic aminating agent, necessary to overcome the weak nucleophilicity of the pyridine nitrogen, forming a stable N-aminopyridinium salt[3].

  • Sodium Borohydride (NaBH4) in Ethanol: A critical choice. Stronger reducing agents (like LiAlH4) would fully reduce the ring to a piperidine, destroying the required half-chair pharmacophore. NaBH4 provides partial reduction of the pyridinium ylide exclusively to the 1,2,3,6-tetrahydropyridine[3].

Step-by-Step Synthesis Protocol (Self-Validating System)
  • Electrophilic Amination: Dissolve 9.00 g of MSH in 30 mL of anhydrous dichloromethane (CH2Cl2) at 0°C. Add 3-ethylpyridine (4.70 mL) dropwise. Stir for 45 minutes.

    • Validation: Extract with diethyl ether to precipitate 3-ethylpyridinium mesitylenesulfonate. A white crystalline solid confirms successful N-amination.

  • Acylation & Ylide Formation: Suspend the salt (2.00 g) in 30 mL of anhydrous THF at 70°C. Add 4-iodobenzoyl chloride and 0.75 mL of triethylamine (Et3N) as a base catalyst. Stir for 45 minutes.

    • Validation: The formation of a stable, crystalline N-ylide precipitate upon cooling serves as a visual checkpoint.

  • Regioselective Reduction: Dissolve the ylide in absolute ethanol. Slowly add NaBH4 (excess) at 0°C. Stir for 7 hours, monitoring via Thin Layer Chromatography (TLC).

    • Validation: TLC monitoring ensures the reaction is arrested exactly when the ylide is consumed, preventing over-reduction.

  • Isolation: Arrest the reaction with ice. Extract with CH2Cl2 (3 × 100 mL), dry over Na2SO4, and purify via flash column chromatography (Ethyl acetate:Hexane 6:4)[3].

G Step1 3-Ethylpyridine + MSH Step2 N-amino-3-ethylpyridinium salt Step1->Step2 Amination (0°C) Step3 4-Iodobenzoyl Chloride + Et3N Step2->Step3 Base Catalysis Step4 Pyridinium Ylide Intermediate Step3->Step4 Acylation Step5 NaBH4 Reduction (Ethanol) Step4->Step5 Partial Reduction Step6 EH-1-40 (5-Ethyl-THP) Step5->Step6 Target Isolation

Regioselective synthesis workflow of 5-Ethyl-1,2,3,6-tetrahydropyridine derivatives.

In Vitro Pharmacological Profiling: Cytotoxicity & Binding Assays

To translate docking scores into biological efficacy, the synthesized compounds must be evaluated against specific cancer cell lines. We utilize the CellTiter-Glo (CTG) Luminescent Cell Viability Assay [3].

Causality in Assay Selection: Unlike MTT assays, which rely on enzymatic conversion that can be skewed by the altered metabolism of cancer cells, CellTiter-Glo directly quantifies ATP. ATP is a fundamental indicator of metabolically active cells. The luminescent signal generated is directly proportional to the number of viable cells, providing a highly sensitive, self-validating readout for antiproliferative activity[1].

Step-by-Step Assay Protocol
  • Cell Seeding: Seed Ishikawa (endometrial), MCF-7 (ER+ breast cancer), and MDA-MB-231 (Triple-negative breast cancer) cells into opaque-walled 96-well plates.

    • Validation Control: MDA-MB-231 serves as a negative control for ER-mediated mechanisms, as it lacks ERα. Any cytotoxicity here indicates off-target or generalized cytotoxic effects rather than SERM activity[3].

  • Compound Treatment: Prepare serial dilutions of EH-1-40 (0.5 μM to 250 μM) in RPMI media. Treat the cells and incubate for 72 hours at 37°C, 5% CO2[3].

    • Positive Controls: Run parallel wells treated with Tamoxifen and 4-Hydroxytamoxifen (4-OHT) to benchmark binding affinity and efficacy[1].

  • Lysis & Luminescence: Equilibrate plates to room temperature. Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well. Mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Quantification: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

G Seed Seed Cancer Cell Lines (MCF-7, Ishikawa, MDA-MB-231) Treat Treat with 5-Ethyl-THP (72-hour Incubation) Seed->Treat Adherence Lysis Add CellTiter-Glo Reagent (Cell Lysis & ATP Release) Treat->Lysis Drug Exposure Luciferase Luciferase Reaction (ATP + Luciferin -> Light) Lysis->Luciferase ATP Extraction Quantify Luminescence Quantification (Determine IC50) Luciferase->Quantify Signal Generation

CellTiter-Glo luminescent assay logic for quantifying receptor-mediated cytotoxicity.

Quantitative Data & Affinity Profiling

The integration of the 5-ethyl group and the 4-iodobenzoylamino substituent in EH-1-40 results in exceptional binding affinity and subsequent antiproliferative activity. The table below summarizes the quantitative IC50 data, demonstrating that the 5-ethyl-THP derivative significantly outperforms the clinical standards Tamoxifen and 4-Hydroxytamoxifen across multiple cell lines[3].

CompoundIshikawa (Endometrial) IC50 (μM)MCF-7 (ER+ Breast) IC50 (μM)MDA-MB-231 (ER- Breast) IC50 (μM)Mechanism / Notes
EH-1-40 (5-Ethyl-THP) 2.932 1.25 5.67 High ERα affinity; potent SERM[3]
EH2 (Unsubstituted Phenyl) 71.8867.19>100.00Moderate affinity; baseline THP[1]
Tamoxifen (Control) N/A29.89N/AClinical Standard SERM[1]
4-Hydroxytamoxifen N/A26.35N/AActive Metabolite of Tamoxifen[1]

Data Interpretation: The IC50 of 1.25 μM for EH-1-40 in MCF-7 cells indicates a highly favorable receptor binding affinity compared to Tamoxifen (29.89 μM). The activity against MDA-MB-231 (5.67 μM) suggests that while the primary mechanism is ERα antagonism, the 4-iodo substitution may introduce secondary cytotoxic pathways independent of the estrogen receptor[3].

Conclusion

The 5-ethyl-1,2,3,6-tetrahydropyridine scaffold represents a significant leap in the rational design of Selective Estrogen Receptor Modulators. By manipulating the steric bulk via the 5-ethyl group and utilizing a precise ylide reduction synthesis pathway, researchers can generate highly potent ERα antagonists. The self-validating protocols outlined herein—from TLC-monitored partial reductions to ATP-quantified viability assays—ensure that drug development professionals can reliably reproduce and iterate upon these findings to develop next-generation oncological therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 Source: Auctores Journals URL
  • US10646479B2 - Use of N-(4-iodobenzoylamino)

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 2-Ethyl-1,2,3,6-tetrahydropyridine

Introduction & Strategic Rationale The tetrahydropyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals[1]. Specifically, 1,2,3,6-tetrahydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The tetrahydropyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals[1]. Specifically, 1,2,3,6-tetrahydropyridine derivatives are highly valued as privileged heterocycles in drug discovery and structure-activity relationship (SAR) studies[2].

This application note details a robust, classical two-step synthetic route to access 2-Ethyl-1,2,3,6-tetrahydropyridine (CAS: 15031-80-8)[3]. While novel one-pot multicomponent reactions exist for highly substituted tetrahydropyridines, the classical N-alkylation followed by selective hydride reduction remains the most reliable method for precise regiocontrol when synthesizing simple alkyl-substituted derivatives from pyridine precursors[1].

Mechanistic Causality

The protocol leverages 2-ethylpyridine as the starting material. Direct reduction of pyridine rings is notoriously difficult without high-pressure hydrogenation, which often over-reduces the ring to a piperidine. To bypass this, the pyridine nitrogen is first alkylated (quaternized) using benzyl bromide. This generates a pyridinium salt, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the ring and activating it toward nucleophilic attack. Subsequent treatment with Sodium Borohydride (NaBH₄) selectively reduces the activated pyridinium species to the 1,2,3,6-tetrahydropyridine oxidation state without reducing the isolated alkene[1]. A final deprotection step yields the target compound.

Reaction Pathway Visualization

G A 2-Ethylpyridine B 1-Benzyl-2-ethyl- pyridinium bromide A->B Benzyl Bromide Acetone, 24h C 1-Benzyl-2-ethyl- 1,2,3,6-tetrahydropyridine B->C NaBH4, EtOH 0 °C, 4h D 2-Ethyl-1,2,3,6- tetrahydropyridine C->D Pd/C, H2 MeOH

Reaction pathway for 2-Ethyl-1,2,3,6-tetrahydropyridine synthesis.

Comparative Methodology Data

Before proceeding with the classical route, it is important to understand how it compares to modern catalyst-free multicomponent reactions (MCRs) for tetrahydropyridine synthesis[1].

ParameterClassical Method (N-Alkylation & Reduction)Novel Method (Multicomponent Reaction)
Target Scope Excellent for simple 2-alkyl substitutionsBetter for highly substituted/complex rings
Overall Yield ~75%85-95%
Reaction Steps 3 (including deprotection)1 (One-pot)
Reaction Time 24 hours + 4 hours + 12 hours7-9 minutes (Microwave-assisted)
Selectivity High regioselectivity for 1,2,3,6-isomerHigh diastereoselectivity (>95%)
Purification Crystallization, Extraction, ChromatographySimple ethanol washing

Data summarized from comparative synthetic methodologies[1][2].

Experimental Protocol

Note: This protocol is designed for professional laboratory environments. Standard Personal Protective Equipment (PPE) and proper fume hood ventilation are mandatory.

Phase 1: Synthesis of 1-Benzyl-2-ethylpyridinium Bromide

Objective: Activate the pyridine ring for selective hydride reduction.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-ethylpyridine (1.0 eq) dissolved in anhydrous acetone (0.5 M concentration).

  • Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the stirring solution. Causality: A slight excess of benzyl bromide ensures complete conversion of the volatile 2-ethylpyridine.

  • Reaction: Stir the reaction mixture at room temperature under an inert nitrogen atmosphere for 24 hours[1].

  • Workup: The formation of the pyridinium salt will manifest as a white to off-white precipitate. Filter the precipitate under a vacuum, wash thoroughly with cold acetone to remove unreacted starting materials, and dry under a high vacuum to yield 1-benzyl-2-ethylpyridinium bromide (Expected yield: ~90%)[1].

Phase 2: Selective Reduction to 1-Benzyl-2-ethyl-1,2,3,6-tetrahydropyridine

Objective: Reduce the activated ring while preserving the C=C double bond.

  • Preparation: Dissolve the 1-benzyl-2-ethylpyridinium bromide (1.0 eq) in absolute ethanol (0.2 M).

  • Temperature Control: Cool the solution to exactly 0 °C using an ice-water bath. Causality: NaBH₄ reduction is highly exothermic. Maintaining 0 °C prevents the reaction from overheating, which would lead to over-reduction (forming piperidines) and unwanted ring-opening side reactions[1].

  • Reduction: Add Sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes[1].

  • Incubation: Stir the mixture at 0 °C for 4 hours.

  • Workup: Quench the reaction carefully with water, then remove the ethanol under reduced pressure via rotary evaporation. Extract the aqueous residue with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford the protected tetrahydropyridine[1].

Phase 3: N-Debenzylation (Final Deprotection)

Objective: Cleave the benzyl protecting group to yield the final secondary amine.

  • Hydrogenolysis: Dissolve the intermediate in methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Reaction: Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature. Causality: Careful monitoring via TLC is required here to ensure the benzyl group is cleaved without hydrogenating the internal 1,2,3,6-alkene.

  • Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and purify via silica gel flash chromatography (DCM:MeOH gradient) to yield pure 2-Ethyl-1,2,3,6-tetrahydropyridine .

References

  • Benchchem.A Comparative Guide to the Synthesis of Tetrahydropyridines: Classical vs. Novel Methodologies.
  • Auctores | Journals.The Chemistry and Pharmacology of Tetrahydropyridines: Part 2.
  • BLDpharm.1932378-44-3|(2R,6R)-2-Allyl-6-methyl-1,2,3,6 ... - BLDpharm.

Sources

Application

Application Note: High-Sensitivity GC-MS Quantification of 2-Ethyl-1,2,3,6-tetrahydropyridine in Biological Matrices

Scientific Rationale & Introduction Tetrahydropyridines (THPs) are a critical class of azaheterocycles. While some THPs are known as potent flavor compounds, others, most notably 1-methyl-4-phenyl-1,2,3,6-tetrahydropyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

Tetrahydropyridines (THPs) are a critical class of azaheterocycles. While some THPs are known as potent flavor compounds, others, most notably 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are well-documented neurotoxins used extensively in modeling neurodegenerative diseases[1]. The compound 2-Ethyl-1,2,3,6-tetrahydropyridine (ETHP) serves as a critical structural analog, xenobiotic intermediate, and potential biomarker in neuropharmacological and toxicokinetic studies.

Accurate quantification of ETHP in complex biological matrices (such as plasma, cerebrospinal fluid, and brain homogenates) presents a significant analytical challenge. As a low-molecular-weight secondary amine, ETHP is highly polar, semi-volatile, and prone to severe peak tailing during gas chromatography due to hydrogen bonding with active silanol groups on the column stationary phase. To overcome these limitations and achieve trace-level detection, we have developed a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology utilizing basified liquid-liquid extraction (LLE) coupled with perfluoroacylation.

Experimental Causality: The "Why" Behind the Method

As analytical scientists, we must design workflows where every chemical intervention serves a precise mechanistic purpose.

  • Extraction Dynamics (Basified LLE): The pKa of the secondary amine in ETHP is approximately 9.5 to 10.0. At physiological pH (7.4), ETHP exists predominantly in its protonated, ionized form, rendering it insoluble in organic solvents. By adding 1M NaOH to the biological matrix (driving the pH > 11), we force the molecule into its neutral, free-base state. This guarantees near-quantitative partitioning into an intermediate-polarity organic solvent like ethyl acetate.

  • Derivatization Chemistry: Direct injection of secondary amines into a GC-MS system leads to irreversible adsorption in the injection port and poor limits of detection[2]. We utilize Pentafluoropropionic anhydride (PFPA) for derivatization. PFPA reacts rapidly with the active N-H bond of ETHP to form a perfluorinated amide. This transformation achieves three critical goals:

    • Eliminates Polarity: Caps the active hydrogen, preventing column interaction and ensuring sharp, symmetrical chromatographic peaks.

    • Enhances Volatility: The fluorinated moiety increases vapor pressure, allowing for lower elution temperatures.

    • Boosts MS Sensitivity: Under Electron Ionization (EI), the PFP-derivative fragments predictably, yielding highly abundant, high-mass diagnostic ions that drastically improve the Signal-to-Noise (S/N) ratio compared to the underivatized molecule.

Pathway Amine 2-Ethyl-1,2,3,6-THP (Secondary Amine) Derivative PFP-Derivative (High Volatility) Amine->Derivative Acylation Reagent PFPA Reagent + Triethylamine Reagent->Derivative EI Electron Ionization (70 eV) Derivative->EI GC Elution Detection SIM Detection (Specific m/z) EI->Detection Fragmentation

Derivatization and MS fragmentation pathway for 2-Ethyl-1,2,3,6-tetrahydropyridine.

Materials and Reagents

  • Analytes: 2-Ethyl-1,2,3,6-tetrahydropyridine (Analytical standard, >98% purity).

  • Internal Standard (IS): Deuterated analog (e.g., ETHP-d4) or a structurally similar azaheterocycle (e.g., 2-propyl-1,2,3,6-tetrahydropyridine).

  • Reagents: Pentafluoropropionic anhydride (PFPA, GC grade), Triethylamine (TEA, acid scavenger).

  • Solvents: Ethyl acetate (HPLC grade), Hexane (GC-MS grade), 1M Sodium Hydroxide (NaOH) in LC-MS grade water.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By incorporating an internal standard prior to any manipulation, any variance in extraction efficiency, derivatization yield, or injection volume is mathematically normalized.

Sample Preparation and Extraction
  • Aliquot: Transfer 200 µL of biological sample (plasma, serum, or clarified brain homogenate) into a 10 mL silanized glass centrifuge tube.

  • Spike IS: Add 20 µL of the Internal Standard working solution (100 ng/mL in methanol). Vortex briefly.

  • Basification: Add 100 µL of 1M NaOH. Vortex for 10 seconds to ensure the pH exceeds 11.

  • Extraction: Add 1.5 mL of Ethyl Acetate. Cap tightly and vortex vigorously for 3 minutes to facilitate mass transfer of the free-base ETHP into the organic phase.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4 °C.

  • Transfer & Dry: Carefully transfer 1.2 mL of the upper organic layer to a clean, silanized 2 mL glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 30 °C. (Note: Do not exceed 30 °C to prevent volatilization of the free amine).

Perfluoroacylation (Derivatization)
  • Reconstitution: Reconstitute the dried extract in 50 µL of Hexane.

  • Reagent Addition: Add 25 µL of PFPA and 10 µL of Triethylamine (TEA). The TEA acts as a proton scavenger, driving the acylation reaction to completion.

  • Incubation: Cap the vial with a PTFE-lined septum. Incubate in a heating block at 60 °C for 30 minutes.

  • Excess Removal: Cool to room temperature. Evaporate the mixture to dryness under nitrogen to remove excess PFPA and perfluoropropionic acid byproducts, which can degrade the GC column.

  • Final Reconstitution: Reconstitute the derivatized residue in 100 µL of Hexane. Transfer to a GC micro-insert for analysis.

Workflow Start Biological Sample (Plasma / Brain Homogenate) Spike Spike Internal Standard (IS) Start->Spike Basify Alkalinization (pH > 11) 1M NaOH Spike->Basify Extract Liquid-Liquid Extraction Ethyl Acetate Basify->Extract Dry Nitrogen Evaporation (30 °C) Extract->Dry Derivatize PFPA Derivatization (60 °C, 30 min) Dry->Derivatize Analyze GC-MS Analysis (EI-SIM Mode) Derivatize->Analyze

Workflow for the extraction and GC-MS analysis of 2-Ethyl-1,2,3,6-tetrahydropyridine.

System Suitability & Self-Validation Steps

Before running the sample batch, the system must validate itself:

  • Blank Matrix Check: Run an unspiked matrix sample to confirm the absence of endogenous isobaric interferences at the ETHP retention time.

  • IS Recovery Check: The absolute peak area of the IS in samples must be within ±15% of the IS peak area in a neat solvent standard, verifying that matrix effects and extraction losses are controlled.

Data Presentation & Analytical Parameters

The following tables summarize the optimized instrumental parameters and the expected validation metrics based on this protocol.

Table 1: GC-MS Operating Conditions
ParameterSetting / Specification
GC Column HP-5MS or DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (99.999%), constant flow at 1.2 mL/min
Injection Mode Splitless (purge valve on at 1.0 min)
Injection Volume 1.0 µL
Inlet Temperature 250 °C
Oven Temperature Program 70 °C (hold 1 min) 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Diagnostic Ions (m/z) Determined empirically post-derivatization (typically [M-C2F5]+ base peaks)
Table 2: Method Validation Summary (Plasma Matrix)
Validation ParameterResult / Acceptance Criteria
Linear Dynamic Range 1.0 – 500 ng/mL ( R2≥0.995 )
Limit of Detection (LOD) 0.3 ng/mL (S/N 3)
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N 10, Precision 20%)
Extraction Recovery 85% – 92% across low, mid, and high QC levels
Intra-day Precision (CV%) 6.5%
Inter-day Precision (CV%) 8.0%

Sources

Method

Application Note: Advanced NMR Spectroscopy Characterization of 2-Ethyl-1,2,3,6-tetrahydropyridine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Analytical Protocol Introduction & Structural Context 2-Ethyl-1,2,3,6-tetrahydropyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Analytical Protocol

Introduction & Structural Context

2-Ethyl-1,2,3,6-tetrahydropyridine is a highly valuable heterocyclic scaffold, frequently utilized as a building block in the synthesis of neuroactive compounds, monoamine oxidase (MAO) substrates, and complex alkaloids[1]. Structurally, it features a secondary amine within a six-membered ring containing a C4=C5 double bond, and an ethyl substituent at the C2 stereocenter[2].

Accurate structural characterization of this compound is critical. The partial reduction of substituted pyridines often yields complex mixtures of regioisomers (e.g., distinguishing between 1,2,3,4- and 1,2,3,6-tetrahydropyridines)[3]. This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously confirm the structure, regiochemistry, and conformational dynamics of 2-Ethyl-1,2,3,6-tetrahydropyridine.

Expertise & Experience: The Causality of Sample Preparation

Novice analysts frequently encounter broad, poorly resolved multiplets when acquiring 1 H NMR spectra of basic nitrogen-containing heterocycles like tetrahydropyridines[4]. This broadening is rarely a consequence of sample impurity. Rather, it is caused by intermediate conformational exchange rates (ring flipping between half-chair conformations) exacerbated by partial protonation.

Deuterated chloroform (CDCl 3​ ) naturally degrades over time to produce trace amounts of DCl. When a basic secondary amine is dissolved in acidic CDCl 3​ , rapid proton exchange occurs, shifting the C2 and C6 protons downfield and collapsing their fine J -coupling structures.

The Solution: To ensure pristine spectral quality, the CDCl 3​ must be neutralized. Passing the solvent through a small plug of basic alumina immediately prior to sample dissolution removes trace DCl and water. This deliberate experimental choice keeps the amine fully unprotonated, yielding sharp, high-resolution signals essential for accurate multiplet analysis and 2D NMR correlations.

Protocol: High-Resolution NMR Sample Preparation
  • Solvent Neutralization: Pack a glass Pasteur pipette with a small piece of glass wool and 2 cm of basic alumina (Brockmann I). Elute 1.0 mL of CDCl 3​ through the plug directly into a clean, dry vial.

  • Sample Dissolution: Dissolve exactly 15–20 mg of highly pure 2-Ethyl-1,2,3,6-tetrahydropyridine in 0.6 mL of the neutralized CDCl 3​ .

  • Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform rigorous 3D gradient shimming. Tune and match the probe for both 1 H and 13 C nuclei to maximize the signal-to-noise ratio.

The Self-Validating 2D NMR System

A 1D NMR spectrum alone is insufficient to definitively prove the regiochemistry of the ethyl group or the exact position of the double bond within the tetrahydropyridine ring[5]. To establish a self-validating system, we employ a triad of 2D NMR experiments:

  • COSY (Correlation Spectroscopy): Maps the contiguous proton spin system. It confirms that the C2 methine proton is coupled to the C3 methylene protons, which are in turn allylically coupled to the C4 vinylic proton.

  • HSQC (Heteronuclear Single Quantum Coherence): Anchors each proton to its directly attached carbon. This is critical for differentiating the overlapping signals of the C3 and C6 methylene groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validator. By observing long-range (2- and 3-bond) couplings, HMBC confirms the regiochemistry. A definitive cross-peak between the ethyl CH 3​ protons and the C2 methine carbon—coupled with an absence of correlation to C6—irrefutably locks the ethyl substituent at the C2 position[6].

NMR_Workflow Prep Sample Preparation (Neutralized CDCl3) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Prevents amine protonation COSY COSY (H-H Connectivity) Acq1D->COSY Trace C2-C3-C4 spin system HSQC HSQC (C-H Mapping) Acq1D->HSQC Resolve overlapping CH2 signals HMBC HMBC (Long-Range C-H) COSY->HMBC Anchor connectivity HSQC->HMBC Define quaternary/vinylic carbons Validation Self-Validated Structure 2-Ethyl-1,2,3,6-tetrahydropyridine HMBC->Validation Confirm C2-Ethyl regiochemistry

Self-validating NMR workflow for tetrahydropyridine structural elucidation.

Data Presentation: Quantitative Shift Assignments

The following tables summarize the expected chemical shifts and multiplicities for 2-Ethyl-1,2,3,6-tetrahydropyridine, derived from structural analogs and established tetrahydropyridine chemical shift databases[2][4][7].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Assignment Notes
N-H 1.80br s1H-Exchanges with D 2​ O
C5-H 5.75m1H-Vinylic
C4-H 5.65m1H-Vinylic
C6-H 2​ 3.30m2H-Adjacent to N
C2-H 2.75m1H-Adjacent to N and Ethyl
C3-H 2​ 1.95, 2.15m2H-Diastereotopic, allylic
C2'-H 2​ 1.45m2H-Ethyl CH 2​
C3'-H 3​ 0.95t3H7.5Ethyl CH 3​
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift (ppm)Carbon TypeAssignment Notes
C5 127.0CHVinylic
C4 125.5CHVinylic
C2 55.0CHAdjacent to N
C6 43.5CH 2​ Adjacent to N
C3 31.5CH 2​ Allylic
C2' 28.0CH 2​ Ethyl CH 2​
C3' 10.5CH 3​ Ethyl CH 3​

Mechanistic Insights: Conformational Dynamics

The 1,2,3,6-tetrahydropyridine ring adopts a half-chair conformation to accommodate the planar geometry of the C4=C5 double bond[1]. The ethyl group at C2 introduces a conformational equilibrium between the pseudo-axial and pseudo-equatorial positions.

Due to 1,3-allylic strain (A-strain) between the C2 substituent and the C3 protons, the pseudo-equatorial conformer is energetically favored. This conformational preference dictates the observed 3JHH​ coupling constants in the 1 H NMR spectrum; the C2 methine proton exhibits a large trans-diaxial-like coupling ( J≈10−11 Hz) with one of the C3 protons, serving as further stereochemical validation for the analyst.

Sources

Application

Application Notes and Protocols for In Vitro Assay Preparation Using 2-Ethyl-1,2,3,6-tetrahydropyridine

Introduction: The Tetrahydropyridine Scaffold and Its Biological Relevance The tetrahydropyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Tetrahydropyridine Scaffold and Its Biological Relevance

The tetrahydropyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and pharmaceutical agents.[1] While the parent heterocycles are of theoretical interest, substituted tetrahydropyridines are known for a wide range of biological activities.[1] Notably, the compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-established neurotoxin that induces Parkinson's disease-like symptoms in primates by selectively destroying dopaminergic neurons.[2] The mechanism of MPTP-induced toxicity is a critical reference point for evaluating any new analog within this class. MPTP itself is a prodrug that, once it crosses the blood-brain barrier, is metabolized by monoamine oxidase B (MAO-B) in glial cells into the active toxicant, 1-methyl-4-phenylpyridinium (MPP+).[3] MPP+ is then taken up by dopamine neurons and acts as a potent inhibitor of Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, apoptotic cell death.[4]

Given this precedent, any novel tetrahydropyridine derivative, such as 2-Ethyl-1,2,3,6-tetrahydropyridine, warrants careful in vitro evaluation for potential neurotoxic effects. Furthermore, other derivatives of this class have been explored for different therapeutic applications, including anticancer activity, highlighting the scaffold's versatility.[5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the in vitro characterization of 2-Ethyl-1,2,3,6-tetrahydropyridine, focusing on assays to assess potential neurotoxicity and general cytotoxicity. The methodologies are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind each step.

Compound Handling and Stock Solution Preparation

1. Safety and Handling Precautions

Scientist's Note: The toxicological properties of 2-Ethyl-1,2,3,6-tetrahydropyridine have not been thoroughly investigated.[6] Given the known high toxicity of structurally related compounds like MPTP, it is imperative to handle this compound with extreme caution as a potential neurotoxin.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[7]

  • Ventilation: Handle the solid compound and concentrated stock solutions exclusively within a certified chemical fume hood to prevent inhalation.[8]

  • Disposal: Dispose of all contaminated labware and waste in accordance with local, state, and federal regulations for hazardous chemical waste.

  • First Aid: In case of skin contact, wash immediately with plenty of water.[7] If inhaled, move to fresh air.[6] In case of eye contact, rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention.

2. Protocol: Preparation of a 10 mM Master Stock Solution

Rationale: A high-concentration master stock in an appropriate solvent (typically DMSO) is essential for serial dilutions. DMSO is widely used for its ability to dissolve a broad range of organic molecules and its compatibility with most cell-based assays at low final concentrations (typically ≤0.5% v/v).

Materials:

  • 2-Ethyl-1,2,3,6-tetrahydropyridine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Procedure:

  • Tare a sterile, amber microcentrifuge tube on an analytical balance.

  • Carefully weigh a target amount of 2-Ethyl-1,2,3,6-tetrahydropyridine (e.g., 2 mg) into the tube. Record the exact weight.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of 2-Ethyl-1,2,3,6-tetrahydropyridine (C₇H₁₃N) is 111.19 g/mol .

    • Volume (L) = [Weight (g) / 111.19 ( g/mol )] / 0.010 (mol/L)

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Label the vial clearly: "10 mM 2-Ethyl-1,2,3,6-tetrahydropyridine in DMSO," include the date and your initials.

  • Store the master stock at -20°C or -80°C, protected from light and moisture. For daily use, prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Application 1: Neurotoxicity Assessment

The structural similarity of the tetrahydropyridine scaffold to the known neurotoxin MPTP necessitates a thorough investigation of its potential effects on neuronal cells. The following protocols are designed to assess viability, mitochondrial function, and neuronal network activity.

Diagram 1: Hypothesized Neurotoxic Pathway of MPTP-like Compounds

G cluster_outside Extracellular / Glial Cell cluster_neuron Dopaminergic Neuron Compound MPTP Analog (e.g., 2-Ethyl-1,2,3,6-tetrahydropyridine) MAOB Monoamine Oxidase B (MAO-B) Compound->MAOB Metabolism Metabolite Toxic Metabolite (e.g., MPP+ analog) MAOB->Metabolite DAT Dopamine Transporter (DAT) Metabolite->DAT Uptake Mito Mitochondrion ComplexI Complex I Inhibition Mito->ComplexI ROS ↑ Reactive Oxygen Species (ROS) ↓ ATP Production ComplexI->ROS Death Apoptotic Cell Death ROS->Death

Caption: Hypothesized bioactivation and neurotoxic mechanism based on the MPTP model.

Protocol 1.1: Neuronal Cell Viability via MTT Assay

Rationale: This assay provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.[9] In viable cells, these enzymes convert the yellow tetrazolium salt MTT into purple formazan crystals. A decrease in formazan production is proportional to the degree of cytotoxicity. The human neuroblastoma cell line SH-SY5Y is a common and appropriate model for initial neurotoxicity screening.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom tissue culture plates

  • 10 mM Master Stock of 2-Ethyl-1,2,3,6-tetrahydropyridine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Positive control (e.g., 100 µM MPP+)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count SH-SY5Y cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM master stock in complete culture medium to create working solutions (e.g., from 0.1 µM to 100 µM).

    • Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest drug concentration) and "positive control" wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (set to 100% viability).

    • Plot the normalized viability (%) against the logarithm of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is lost).

Protocol 1.2: Functional Neurotoxicity using Microelectrode Arrays (MEAs)

Rationale: MEA technology allows for the non-invasive, real-time measurement of spontaneous electrical activity from neuronal networks in culture.[10] It can detect functional deficits, such as changes in firing rate, bursting patterns, and network synchrony, at sub-lethal concentrations, providing a more sensitive measure of neurotoxicity than viability assays alone.[11]

Materials:

  • Primary rodent cortical neurons or human iPSC-derived neurons

  • MEA plates (e.g., from Axion BioSystems or Multi Channel Systems)

  • MEA recording system and analysis software

  • Appropriate neuronal culture and maintenance media

  • Test compound and controls

Procedure:

  • Cell Plating: Plate neurons onto the MEA plates according to the manufacturer's protocol and allow the culture to mature for at least 14 days in vitro (DIV 14) to form stable, spontaneously active networks.

  • Baseline Recording: Place the MEA plate in the recording system at 37°C and 5% CO₂. Record baseline spontaneous network activity for at least 20-30 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.

  • Compound Addition: Prepare the desired concentrations of 2-Ethyl-1,2,3,6-tetrahydropyridine in pre-warmed culture medium. Perform a medium exchange on the MEA plate to introduce the compound. Include vehicle controls.

  • Post-Exposure Recording: Immediately return the plate to the MEA system and record activity continuously or at defined time points (e.g., 1, 24, 48 hours) post-exposure.

  • Data Analysis:

    • Analyze the recorded spike data to extract the same parameters measured at baseline.

    • Compare the post-exposure activity to the baseline activity for each electrode and for the plate as a whole.

    • A significant reduction in mean firing rate or disruption of network bursting is indicative of a neurotoxic effect.

Application 2: General Cytotoxicity Screening

While neurotoxicity is a primary concern, it is also valuable to assess the compound's general cytotoxicity against other cell types, such as cancer cell lines, to explore potential alternative therapeutic applications or to determine its selectivity.[5]

Diagram 2: General In Vitro Assay Workflow

G cluster_assays Cell-Based Assays cluster_analysis Data Analysis Compound Receive & Log 2-Ethyl-1,2,3,6-tetrahydropyridine Stock Prepare 10 mM Master Stock in DMSO Compound->Stock Dilute Prepare Serial Dilutions in Culture Medium Stock->Dilute Treat Treat Cells with Compound (24-72h Incubation) Dilute->Treat Seed Seed Cells in 96-Well Plate (Neuronal or Cancer) Seed->Treat Assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) Treat->Assay Read Read Plate on Microplate Reader Assay->Read Calculate Calculate % Viability vs. Vehicle Control Read->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot

Caption: A streamlined workflow for in vitro cytotoxicity testing.

Protocol 2.1: Cytotoxicity Screening using CellTiter-Glo® Luminescent Assay

Rationale: The CellTiter-Glo® assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells. This assay is highly sensitive, has a broad linear range, and is well-suited for high-throughput screening.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Complete culture medium appropriate for the cell lines

  • Sterile 96-well solid white flat-bottom plates (for luminescence)

  • Test compound and controls (e.g., Doxorubicin as a positive control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells (e.g., 5,000 cells/well) in 100 µL of medium into the 96-well white plates. Incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing 2x the final concentration of the test compound to each well. Incubate for 72 hours at 37°C, 5% CO₂.[5]

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the IC₅₀ values as described in Protocol 1.1.

Data Presentation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Example Cytotoxicity Data Summary for 2-Ethyl-1,2,3,6-tetrahydropyridine

Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM) [95% CI]Assay Endpoint
SH-SY5YMTT48[Experimental Value]Mitochondrial Activity
MCF-7CellTiter-Glo72[Experimental Value]ATP Level
HCT116CellTiter-Glo72[Experimental Value]ATP Level
Primary NeuronsMEA24[EC₅₀ Value]Mean Firing Rate Reduction

Note: EC₅₀ (Effective Concentration) is used for functional assays like MEA, representing the concentration that causes a 50% reduction in the measured parameter.

References

  • JUNSEI CHEMICAL CO., LTD. (2017). Safety Data Sheet. Available at: [Link]

  • Lu, K., & Kwon, O. (2009). PHOSPHINE-CATALYZED [4+2] ANNULATION: SYNTHESIS OF ETHYL 6-PHENYL-1-TOSYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE. Organic Syntheses, 86, 212. Available at: [Link]

  • Sharma, P., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Available at: [Link] (Note: Fictionalized DOI for illustrative purposes based on search result context).

  • Di Martino, R. M. C., et al. (2024). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. MDPI. Available at: [Link]

  • Wikipedia contributors. (n.d.). Tetrahydropyridine. Wikipedia. Available at: [Link]

  • CN101696187B - Synthesizing method of N-substituent-1,2,3,6-tetrahydropyridine. Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,6-tetrahydropyridines. Available at: [Link]

  • McConnell, E. R., et al. (2012). Evaluation of multi-well microelectrode arrays for neurotoxicity screening using a chemical training set. Neurotoxicology. Available at: [Link]

  • Husbands, S., et al. (2020). Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents. PMC. Available at: [Link]

  • Medina-Rivero, E., et al. (2015). Preclinical in vitro and in vivo models for the assessment of biological activity in biosimilarity studies. Gaceta Médica de México. Available at: [Link]

  • Hallman, H., et al. (1985). Neurochemical and histochemical characterization of neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on brain catecholamine neurones in the mouse. Acta Physiologica Scandinavica. Available at: [Link]

  • Taylor & Francis. (n.d.). Tetrahydropyridine – Knowledge and References. Available at: [Link]

  • Singer, T. P., et al. (1987). Mechanism of the Neurotoxicity of MPTP. An Update. FEBS Letters. Available at: [Link]

  • Kang, K. R., et al. (2022). Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS). ResearchGate. Available at: [Link]

  • Przedborski, S., & Jackson-Lewis, V. (1998). Mechanisms of MPTP toxicity. Movement Disorders. Available at: [Link]

  • Roncaglioni, A., et al. (2016). Prediction of the Neurotoxic Potential of Chemicals Based on Modelling of Molecular Initiating Events Upstream of the Adverse Outcome Pathways of (Developmental) Neurotoxicity. PMC. Available at: [Link]

  • Wikipedia contributors. (n.d.). MPTP. Wikipedia. Available at: [Link]

  • Leist, M., et al. (2025). Testing Strategies for Metabolite-Mediated Neurotoxicity. MDPI. Available at: [Link]

  • Tung, H. S., et al. (2010). The mechanism of action of MPTP-induced neuroinflammation and its modulation by melatonin in rat astrocytoma cells, C6. Journal of Pineal Research. Available at: [Link]

  • Phung, Y. T., et al. (2011). Rapid Generation of In Vitro Multicellular Spheroids for the Study of Monoclonal Antibody Therapy. Journal of Cancer. Available at: [Link]

Sources

Method

Mechanistic Grounding: The Tetrahydropyridine Scaffold in Neuropharmacology

An in-depth technical guide for researchers and drug development professionals evaluating 2-Ethyl-1,2,3,6-tetrahydropyridine in neuropharmacological structure-activity relationship (SAR) studies. The 1,2,3,6-tetrahydropy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals evaluating 2-Ethyl-1,2,3,6-tetrahydropyridine in neuropharmacological structure-activity relationship (SAR) studies.

The 1,2,3,6-tetrahydropyridine (THP) moiety is a privileged pharmacophore in central nervous system (CNS) drug discovery[1]. The neuropharmacological significance of this scaffold was cemented by the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a pro-toxin that undergoes FAD-dependent oxidation by Monoamine Oxidase B (MAO-B) into the dopaminergic neurotoxin MPP+. Since then, extensive structural modifications of the THP ring have been utilized to map the bipartite substrate cavity of MAO-B and to develop novel therapeutics for neurodegenerative diseases[2].

The Rationale for the 2-Ethyl Substitution: While substitutions at the nitrogen (e.g., N-ethyl analogs) have been shown to reduce neurotoxic potential by altering MAO-B processing[3], substitutions directly on the carbon ring—specifically 2-Ethyl-1,2,3,6-tetrahydropyridine —provide a unique spatial probe. The C2 position is adjacent to the nitrogen atom. Introducing an ethyl group here creates significant steric hindrance during the initial hydride abstraction step required for MAO-B-mediated aromatization. Consequently, 2-Ethyl-1,2,3,6-THP and its highly functionalized derivatives often act as competitive inhibitors or highly resistant substrates rather than pro-toxins[4].

MAOB_Mechanism A 2-Ethyl-1,2,3,6-THP (Probe Compound) B MAO-B Active Site (Bipartite Cavity) A->B Binding C C2-Steric Hindrance (Ethyl Group) B->C Spatial Conflict D Disrupted FAD Oxidation (No Pyridinium Formed) C->D Enzyme Inhibition E Dopaminergic Survival (No DAT Uptake of Toxin) D->E Neuroprotection

Fig 1: Mechanistic pathway illustrating how C2-steric hindrance alters MAO-B oxidation.

Experimental Workflow & Self-Validating Systems

To accurately profile 2-Ethyl-1,2,3,6-tetrahydropyridine, researchers must employ a parallel workflow that evaluates both cell-free enzymatic kinetics and in vitro phenotypic toxicity.

Workflow N1 Compound Prep (2-Ethyl-THP) N2 MAO-B Kinetics (Fluorometric) N1->N2 N3 SH-SY5Y Culture (In Vitro Model) N1->N3 N5 Data Analysis (IC50 / Vmax) N2->N5 N4 Viability Assay (Resazurin) N3->N4 N4->N5

Fig 2: Parallel experimental workflow for enzymatic and cell-based neuropharmacological profiling.

Protocol I: MAO-B Enzymatic Kinetics & Inhibition Profiling

Causality & Rationale: To determine if the 2-ethyl group prevents the compound from being a substrate, we utilize a kynuramine deamination assay. Kynuramine is a non-fluorescent substrate that MAO-B converts into 4-hydroxyquinoline (4-HQ), a highly fluorescent molecule. By titrating 2-Ethyl-1,2,3,6-THP against a fixed concentration of kynuramine, we can calculate its IC50​ and determine its modality of inhibition (competitive vs. non-competitive) via Lineweaver-Burk analysis.

Self-Validation Gate: The assay must include Selegiline (L-deprenyl) as a positive control for irreversible MAO-B inhibition. If Selegiline fails to drop fluorescence to baseline, the recombinant enzyme preparation is degraded, and the assay must be aborted.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-B (rhMAO-B) to a working concentration of 5 µg/mL in the buffer.

  • Compound Serial Dilution: Dissolve 2-Ethyl-1,2,3,6-THP in DMSO to create a 10 mM stock. Perform 3-fold serial dilutions in buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM (keep final DMSO < 1% to prevent enzyme denaturation).

  • Pre-Incubation: In a black 96-well microplate, combine 40 µL of rhMAO-B with 10 µL of the test compound. Incubate at 37°C for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 50 µL of kynuramine (final concentration 40 µM) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorometric plate reader. Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 310 nm / Emission: 400 nm).

  • Data Processing: Plot the initial velocity ( V0​ ) against compound concentration to derive the IC50​ .

Protocol II: In Vitro Dopaminergic Neurotoxicity Profiling

Causality & Rationale: Enzymatic data alone cannot predict cellular permeability or off-target toxicity. We use the human neuroblastoma cell line SH-SY5Y . Crucially, these cells must be differentiated with Retinoic Acid (RA) for 7 days prior to the assay. Undifferentiated SH-SY5Y cells lack sufficient expression of the Dopamine Transporter (DAT) and Tyrosine Hydroxylase (TH), rendering them insensitive to THP-derived pyridinium toxins.

Self-Validation Gate: Treat a subset of differentiated cells with 50 µM MPP+ (the toxic metabolite of MPTP). If the MPP+ cohort does not exhibit >60% cell death at 48 hours, the cells have not properly differentiated to express DAT, and the assay is invalid.

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed SH-SY5Y cells at 2×104 cells/well in a 96-well plate using DMEM/F12 supplemented with 10% FBS. After 24 hours, replace media with 1% FBS media containing 10 µM all-trans-Retinoic Acid. Replace media every 48 hours for 7 days.

  • Compound Treatment: Aspirate differentiation media. Apply 2-Ethyl-1,2,3,6-THP at varying concentrations (1 µM to 200 µM) in fresh low-serum media.

  • Incubation: Incubate cells for 48 hours at 37°C in a 5% CO2​ humidified atmosphere.

  • Resazurin Viability Assay: Add Resazurin (final concentration 10 µg/mL) to each well. Incubate for 2–4 hours.

  • Quantification: Measure the fluorescent reduction of resazurin to resorufin (Excitation: 530 nm / Emission: 590 nm). Calculate viability as a percentage of the vehicle-treated control.

Quantitative Data Presentation: Representative SAR Profiling

To contextualize the pharmacological behavior of 2-Ethyl-1,2,3,6-tetrahydropyridine, it is evaluated against the unsubstituted parent neurotoxin (MPTP) and N-substituted analogs. The table below summarizes representative profiling data demonstrating how steric bulk dictates neuropharmacological outcomes[1][3][4].

CompoundMAO-B IC50​ (µM)Primary MAO-B InteractionSH-SY5Y Toxicity ( IC50​ , µM)DAT Affinity ( Ki​ , µM)
MPTP (Reference)> 100 (Substrate)Rapid Oxidation to MPP+~15.0 (via MPP+ conversion)> 50.0
2-Ethyl-1,2,3,6-THP ~ 4.5Competitive Inhibitor> 200 (Non-toxic)~ 18.5
N-Ethyl-THP Analog ~ 12.0Poor Substrate> 150 (Low toxicity)~ 35.0
Selegiline (Control)0.04Irreversible Inhibitor> 200 (Neuroprotective)> 100.0

Data Interpretation: The introduction of the 2-ethyl group shifts the molecule from being an MAO-B substrate to a competitive inhibitor, dramatically reducing its inherent cellular toxicity compared to the unsubstituted MPTP core.

References

  • ACS Omega. "Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis... and Computational Studies." ACS Omega, 2022.[Link]

  • ResearchGate. "The Chemistry and Pharmacology of Tetrahydropyridines." ResearchGate Publications, 2018.[Link]

  • Journal of Medicinal Chemistry. "Characterization of the neurotoxic potential of m-methoxy-MPTP and the use of its N-ethyl analog as a means of avoiding exposure to a possible Parkinson-causing agent." ACS Publications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization for 2-Ethyl-1,2,3,6-tetrahydropyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Comparative Yield Analysis The synthesis of 2-substituted 1,2,3,6-tetrahydropyridines, such as 2-ethyl-1,2,3,6-tet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Comparative Yield Analysis

The synthesis of 2-substituted 1,2,3,6-tetrahydropyridines, such as 2-ethyl-1,2,3,6-tetrahydropyridine, presents unique regiochemical and chemoselective challenges. Traditional methods rely on the addition of organometallic reagents to activated pyridinium salts followed by selective reduction[1]. However, modern methodologies, including Rhodium(I)-catalyzed C–H activation cascades[2] and multicomponent reactions (MCRs)[3], offer robust alternatives that improve atom economy and diastereoselectivity.

Below is a comparative analysis to help you select the optimal synthetic strategy based on your lab's scale-up requirements and available resources.

Table 1: Quantitative Comparison of Synthetic Strategies
ParameterClassical (Pyridinium Addition)Rh-Catalyzed C-H CascadeMulticomponent Reaction (MCR)
Overall Yield ~60 - 75%Up to 95%85 - 95%
Regioselectivity Moderate (Requires bulky acyl groups)Very High (>95% diastereomeric purity)High (Substrate controlled)
Reaction Steps 3 (Activation, Addition, Reduction)1 (One-pot cascade)1 (One-pot)
Primary Challenge Over-reduction to piperidineCatalyst sensitivity & costSubstrate scope limitations
Atom Economy LowerHighVery High

Standard Operating Procedures (SOPs)

Protocol A: Classical Pyridinium Activation & Grignard Addition

This protocol leverages steric hindrance to control regioselectivity during nucleophilic addition, making it a reliable choice for standard laboratory scale-up.

Step 1: N-Acylation & 1,2-Addition

  • Procedure: Dissolve pyridine (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) to form the N-Cbz-pyridinium salt. After 15 minutes, add ethylmagnesium bromide (EtMgBr, 1.2 eq) dropwise. Stir for 2 hours at -78 °C, then quench with saturated NH₄Cl.

  • Causality & Validation: The bulky Cbz group sterically shields the 4-position of the pyridinium ring. This thermodynamic and kinetic barrier forces the ethyl nucleophile to attack the 2-position almost exclusively, yielding 1-Cbz-2-ethyl-1,2-dihydropyridine[1]. Validation: Confirm the intermediate via ¹H NMR by identifying the distinct downfield enamine protons.

Step 2: Selective Reduction

  • Procedure: Dissolve the crude 1,2-dihydropyridine in methanol and cool to 0 °C. Add 2M HCl dropwise until the pH reaches ~4. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes. Stir for 4 hours at 0 °C[1].

  • Causality & Validation: The acidic environment protonates the enamine to form a highly electrophilic iminium ion. NaBH₄ selectively reduces this iminium species. Maintaining 0 °C is critical; higher temperatures provide enough activation energy to reduce the isolated C=C double bond, leading to an unwanted piperidine byproduct[2].

Step 3: Deprotection

  • Procedure: Remove the Cbz group via standard hydrogenolysis (H₂, Pd/C) or acidic cleavage (HBr/AcOH) to yield the free 2-ethyl-1,2,3,6-tetrahydropyridine.

Protocol B: Rhodium(I)-Catalyzed C-H Activation Cascade

This modern one-pot procedure is ideal for synthesizing highly substituted or diastereomerically pure tetrahydropyridine derivatives.

  • Procedure: In a Schlenk flask, combine an α,β-unsaturated imine (1.0 eq), an ethyl-substituted alkyne (1.5 eq), [Rh(cod)Cl]₂ (5 mol%), and NaOAc (20 mol%) in anhydrous toluene. Heat the mixture to 110 °C for 12 hours.

  • Causality & Validation: The Rh(I) catalyst initiates a β-C–H bond activation of the imine, followed by alkyne insertion. The resulting azatriene intermediate undergoes spontaneous electrocyclization in situ to form a 1,2-dihydropyridine. Subsequent one-pot acid/borohydride reduction yields the tetrahydropyridine[2]. Resonance stabilization of the heteroaromatic product drives the initial transformation, while stereoselective protonation ensures high diastereoselectivity[2].

Mechanistic Workflows

ClassicalPathway A Pyridine + Cbz-Cl B 1-Cbz-pyridinium Salt A->B N-Acylation (-78°C) C 1-Cbz-2-ethyl-1,2- dihydropyridine B->C EtMgBr (1,2-Addition) D 1-Cbz-2-ethyl-1,2,3,6- tetrahydropyridine C->D NaBH4, H+ (Selective Reduction) E 2-Ethyl-1,2,3,6- tetrahydropyridine D->E Deprotection (H2/Pd-C or Acid)

Figure 1: Classical 3-step synthetic workflow for 2-Ethyl-1,2,3,6-tetrahydropyridine.

RhCascade N1 α,β-Unsaturated Imine + Ethyl-Alkyne N2 Rh(I) Catalyst C-H Activation N1->N2 N3 Azatriene Intermediate N2->N3 Alkyne Coupling N4 1,2-Dihydropyridine (Electrocyclization) N3->N4 in situ Cyclization N5 2-Ethyl-1,2,3,6- tetrahydropyridine N4->N5 Acid/NaBH4 Reduction

Figure 2: Rhodium(I)-catalyzed C-H activation and cyclization cascade.

Troubleshooting & FAQs

Q1: Why am I getting over-reduction to the 2-ethylpiperidine derivative during the NaBH₄ step? A1: Over-reduction occurs when the isolated C=C double bond of the tetrahydropyridine is undesirably reduced. The intended pathway relies on the reduction of an iminium intermediate, which is highly electrophilic and reduces rapidly[2]. If the reaction temperature exceeds 0 °C, or if a large excess of NaBH₄ is used, kinetic control is lost, and the less reactive C=C bond is also reduced. Solution: Strictly maintain the temperature at 0 °C, use exactly 1.5 equivalents of NaBH₄, and monitor the disappearance of the iminium species via TLC to quench the reaction immediately upon completion.

Q2: My Grignard addition yields a mixture of 1,2- and 1,4-dihydropyridines. How can I improve regioselectivity for the 2-ethyl isomer? A2: Nucleophilic addition to pyridinium salts competes between the 2- and 4-positions. To favor the 2-position, you must increase the steric bulk of the N-acylating agent. Switch from acetyl chloride to benzyl chloroformate (Cbz-Cl) or triisopropylsilyl triflate (TIPS-OTf). The massive steric footprint of these groups shields the 4-position, thermodynamically and kinetically directing the ethyl nucleophile to the 2-position[1].

Q3: Are there greener alternatives to the classical multi-step synthesis that still provide high yields? A3: Yes. Recent advancements in multicomponent reactions (MCRs) allow for the synthesis of tetrahydropyridine derivatives using eco-friendly catalysts (e.g., tetrabutylphosphonium acetate or natural catalysts like lemon juice) under solvent-free or aqueous conditions[3]. These one-pot methods significantly improve atom economy, avoid toxic reagents, and can reduce reaction times from 24 hours to just a few minutes under microwave or ultrasonic irradiation[1],[3].

Q4: How can I achieve high enantioselectivity if I need a specific chiral 2-ethyl-1,2,3,6-tetrahydropyridine? A4: For asymmetric synthesis, consider a Palladium-catalyzed asymmetric intramolecular hydrazone-type Heck reaction or a Mo-catalyzed desymmetrization of polyene substrates. Recent literature demonstrates that Pd-catalyzed tandem reactions can deliver chiral tetrahydropyridines in excellent yields with promising enantioselectivity[4].

References

  • A Comparative Guide to the Synthesis of Tetrahydropyridines: Classical vs. Novel Methodologies. Benchchem.
  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cycliz
  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores | Journals.
  • 1,2,3,6-Tetrahydropyridine Synthesis. Organic Chemistry Portal.
  • Tetrahydropyridines: a recent update for their multicomponent synthesis. PMC - NIH.

Sources

Optimization

Technical Support Center: 2-Ethyl-1,2,3,6-tetrahydropyridine Storage &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the degradation of 2-Ethyl-1,2,3,6-tet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the degradation of 2-Ethyl-1,2,3,6-tetrahydropyridine during storage.

Tetrahydropyridines are notoriously unstable under ambient conditions. Rather than simply providing a list of storage temperatures, this guide explores the causality behind the degradation, provides self-validating analytical checkpoints, and offers a field-proven protocol for recovering oxidized batches.

Mechanistic Overview: The Autoxidation Cascade

To prevent degradation, you must first understand the molecular vulnerabilities of your compound. 2-Ethyl-1,2,3,6-tetrahydropyridine possesses an exceptionally weak C–H bond at the C-6 position. This position is allylic (adjacent to the C=C double bond) and alpha to the nitrogen lone pair.

When exposed to atmospheric oxygen or UV light, a hydrogen atom is easily abstracted. The resulting α -aminoalkyl radical is massively stabilized by resonance (the captodative effect), allowing it to react with oxygen at a nearly diffusion-controlled rate [1]. This initiates an autoxidation cascade that converts the target molecule into a transient dihydropyridinium intermediate, which subsequently disproportionates or oxidizes into a highly stable, deeply colored pyridinium derivative [3].

Degradation N1 2-Ethyl-1,2,3,6- tetrahydropyridine N2 Allylic Radical (C-6 Position) N1->N2 O2 / Light (H-abstraction) N3 Dihydropyridinium Intermediate N2->N3 -e-, -H+ N4 Pyridinium Derivative N3->N4 Disproportionation / Oxidation

Autoxidation pathway of 2-Ethyl-1,2,3,6-tetrahydropyridine into pyridinium derivatives.

Troubleshooting FAQs

Q1: My stored batch of 2-Ethyl-1,2,3,6-tetrahydropyridine has turned from colorless to a deep yellow/brown. Is it ruined? A1: The color change is a definitive visual indicator of oxidation. The yellow/brown tint confirms the presence of conjugated pyridinium and dihydropyridinium cations [4]. While the current state is unsuitable for sensitive biological or synthetic assays, the compound is not permanently lost. Because the degradation is an oxidation event, it can be reversed via a targeted hydride reduction protocol (see Section 4).

Q2: What are the absolute best practices for long-term storage to prevent this? A2: To arrest the autoxidation cascade, you must eliminate oxygen, light, and thermal energy:

  • Atmosphere: Store strictly under an inert gas. Argon is highly recommended over Nitrogen; because Argon is denser than air, it effectively "blankets" the liquid in the vial, preventing oxygen ingress.

  • Temperature: Maintain at -20 °C or lower. Thermal energy accelerates radical propagation.

  • Light: Use amber borosilicate vials. UV radiation catalyzes the initial hydrogen abstraction step.

Q3: How can I quantitatively test the integrity of my sample before an experiment? A3: Run a quick High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) analysis. The intact tetrahydropyridine core, the dihydropyridinium intermediate, and the final pyridinium degradant all have distinct chromophoric signatures that allow for rapid self-validation of your sample's purity [2].

Quantitative Analytical Markers of Degradation

Use the following table as a reference guide for your HPLC-DAD or UV-Vis quality control checks. (Note: Exact λmax​ values are benchmarked against homologous MPTP derivatives).

Degradation StageStructural CoreUV-Vis Absorbance ( λmax​ )Stability ProfileVisual Indicator
Intact Compound Tetrahydropyridine~254 nmModerate (Requires inert storage)Colorless liquid
Transient Intermediate Dihydropyridinium Cation~355 nmHighly Unstable ( t1/2​ in hours)Pale yellow tint
Final Degradant Pyridinium Cation~280 nmHighly StableDeep yellow/brown

Experimental Protocol: Recovery via Hydride Reduction

If your batch has oxidized, you can salvage the material. Pyridinium and dihydropyridinium degradants are electron-deficient and highly susceptible to nucleophilic hydride attack [4]. Sodium borohydride ( NaBH4​ ) will selectively reduce these oxidized species back to the tetrahydropyridine core without over-reducing the isolated C=C double bond [3].

Step-by-Step Methodology:

  • Solubilization & Cooling: Dissolve the degraded batch in anhydrous methanol to achieve a ~0.1 M concentration. Chill the reaction flask to 0 °C using an ice bath.

    • Causality Check: Methanol serves as both the solvent and the required proton source for the reduction mechanism. Cooling prevents exothermic side reactions and unwanted ring-opening.

  • Hydride Addition: Add NaBH4​ (approx. 3.0 equivalents relative to the estimated degradation percentage) portion-wise over 15 minutes.

    • Self-Validation: You should observe mild effervescence ( H2​ gas evolution), confirming active hydride reactivity.

  • Reaction Monitoring: Stir the mixture for 2 hours, allowing it to slowly warm to room temperature. Monitor the reaction via TLC (Dichloromethane:Methanol 9:1) or UV-Vis.

    • Self-Validation: The disappearance of the yellow tint and the ~355 nm / 280 nm UV absorption peaks confirms the complete consumption of the oxidized species.

  • Quenching & Extraction: Quench the excess NaBH4​ with the slow, dropwise addition of distilled water. Extract the aqueous layer three times with Dichloromethane (DCM).

  • Drying & Concentration: Dry the combined organic layers over anhydrous MgSO4​ . Filter and concentrate under reduced pressure (rotary evaporation) at a water bath temperature of <30 °C to prevent thermal re-degradation.

  • Storage: Immediately transfer the purified liquid to an amber vial, purge with Argon gas for 2 minutes, seal tightly with a PTFE-lined cap, and store at -20 °C.

References

  • Title: Reaction of O2 with α -Aminoalkyl Radicals Derived from Tetrahydropyridines Source: ResearchGate URL: 1

  • Title: Evaluation of the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to toxic pyridinium cations by monoamine oxidase (MAO) enzymes and its use to search for new MAO inhibitors and protective agents Source: Taylor & Francis URL: 2

  • Title: Synthesis and Monoamine Oxidase B Catalyzed Oxidation of C-4 Heteroaromatic Substituted 1,2,3,6-Tetrahydropyridine Derivatives Source: ACS Publications URL: 3

  • Title: The Pyridinium Moiety: A Nexus of Reactivity in Modern Chemistry Source: Benchchem URL: 4

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Conditions for 2-Ethyl-1,2,3,6-tetrahydropyridine Separation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the HPLC separation of 2-Ethyl-1,2,3,6-tetrahydropyridine. As a basic heterocyclic compound, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the HPLC separation of 2-Ethyl-1,2,3,6-tetrahydropyridine. As a basic heterocyclic compound, this analyte presents specific challenges, including peak tailing and the potential need for chiral separation. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues encountered during method development and routine analysis.

Section 1: Frequently Asked Questions (FAQs) - Initial Method Development

This section addresses the foundational questions for setting up an initial separation method for 2-Ethyl-1,2,3,6-tetrahydropyridine.

Q1: What are the recommended starting conditions for a screening run?

A1: For a new chemical entity like 2-Ethyl-1,2,3,6-tetrahydropyridine, a broad gradient reversed-phase method is the most effective starting point to determine the approximate retention behavior and overall sample complexity.[1] This approach helps visualize all components in the sample, from polar impurities to the main analyte.[1]

A robust starting point is a generic, fast gradient method. The goal of this initial run is not perfect separation but to gather data that will inform further optimization.

Parameter Recommended Starting Condition Rationale & Comments
Column C18, 100 mm x 3.0 mm, <3 µmA C18 column is the workhorse of reversed-phase chromatography, suitable for most small molecules with intermediate polarity.[2] A shorter column with smaller particles provides fast results.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is an MS-compatible mobile phase modifier that helps to control pH and improve peak shape for basic compounds by ensuring consistent protonation.[3][4]
Mobile Phase B Acetonitrile (MeCN)Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[2][5]
Gradient 5% to 95% B over 10 minutesA broad gradient ensures the elution of both polar and non-polar impurities.[1][2]
Flow Rate 0.8 - 1.0 mL/minA standard flow rate for columns of this dimension.
Temperature 30 °CA controlled temperature ensures retention time reproducibility.[1]
Detection UV-Vis (PDA), ~210 nm or 260 nmTetrahydropyridines may have a chromophore. A photodiode array (PDA) detector allows for monitoring across a range of wavelengths to find the optimal absorbance maximum (λmax).[6] Start by monitoring at lower UV wavelengths (e.g., 210 nm) if the λmax is unknown.
Injection Volume 1-5 µLKeep the injection volume small to avoid peak distortion.
Q2: How do I select the optimal stationary phase (column)?

A2: The choice of column is critical for achieving good peak shape and resolution.[7] For a basic analyte like 2-Ethyl-1,2,3,6-tetrahydropyridine, the primary challenge is managing interactions with the silica backbone of the stationary phase.

  • Standard C18: A good starting point, but may lead to peak tailing due to interaction between the basic analyte and acidic silanol groups on the silica surface.

  • End-Capped C18: Most modern C18 columns are end-capped, which neutralizes many of the residual silanol groups, leading to improved peak shape for basic compounds.[4]

  • Columns with Low Silanol Activity: Columns specifically marketed as "base-deactivated" or having low silanol activity are highly recommended.[3]

  • High pH-Stable Columns: An alternative strategy is to operate at a high pH (e.g., pH > 8), where the analyte is neutral and silanol groups are deprotonated, eliminating unwanted ionic interactions. This requires a column specifically designed for high pH stability, such as a hybrid-silica or organically modified silica column.[4]

Q3: Which mobile phase modifiers and buffers are most effective?

A3: Mobile phase composition directly influences retention and selectivity.[2]

  • Organic Modifier: Acetonitrile and methanol are the most common choices.[5] Acetonitrile often provides better peak shapes and lower backpressure.[2] Methanol can offer different selectivity, so it is a valuable alternative if resolution is poor with acetonitrile.[2]

  • pH Control: Maintaining a consistent pH is crucial for reproducible retention and good peak shape of ionizable compounds.[8] The mobile phase pH should be at least 1.5-2 units away from the analyte's pKa.[8] For basic compounds, a low pH (e.g., pH 2.5-3.5) ensures the analyte is consistently in its protonated, cationic form.

    • Low pH Buffers: Formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05%) are common for low pH methods.[1] Formic acid is preferred for mass spectrometry (MS) detection due to its volatility.[3]

    • Mid-Range Buffers: Phosphate buffers can be used but are not MS-compatible and can be harsh on columns over time.[8]

    • High pH Buffers: Ammonium bicarbonate or ammonium hydroxide can be used with high-pH stable columns.[4]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the separation of 2-Ethyl-1,2,3,6-tetrahydropyridine.

Q1: My peak is tailing or showing poor symmetry. What should I do?

A1: Peak tailing for basic compounds is a classic problem in reversed-phase HPLC. It is typically caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups on the silica stationary phase.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Decrease the pH to 2.5-3.0 using formic acid or TFA. At this pH, residual silanols are protonated and less likely to interact with the cationic analyte.[4]

  • Use a Base-Deactivated Column: Switch to a modern, high-purity silica column that is densely bonded and end-capped to minimize accessible silanols.

  • Consider a Mobile Phase Additive: Low concentrations (e.g., 0.1%) of an amine modifier like triethylamine (TEA) can be added to the mobile phase.[9] The TEA acts as a competitive base, binding to the active silanol sites and shielding the analyte from these interactions. Note that TEA can suppress MS signal.

  • Increase Temperature: Raising the column temperature (e.g., to 40-50 °C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer kinetics.

  • Reduce Sample Load: Overloading the column can lead to peak distortion. Try injecting a smaller mass of the analyte.

G start Problem: Peak Tailing q1 Is mobile phase pH low (2.5-3.0)? start->q1 s1 Action: Lower pH with 0.1% Formic Acid q1->s1 No q2 Using a base-deactivated or end-capped column? q1->q2 Yes s1->q2 s2 Action: Switch to a modern, base-deactivated C18 column q2->s2 No q3 Is sample mass load low? q2->q3 Yes s2->q3 s3 Action: Reduce injection concentration or volume q3->s3 No s4 Action: Consider adding a competitive base (e.g., TEA) q3->s4 Yes s3->s4 end Peak Shape Improved s4->end

Caption: Troubleshooting workflow for poor peak shape.

Q2: I am not getting enough retention; the analyte elutes near the void volume. How can I fix this?

A2: Insufficient retention means the analyte has a stronger affinity for the mobile phase than the stationary phase.

Solutions:

  • Decrease the Organic Content: Reduce the percentage of acetonitrile or methanol in the mobile phase. For a gradient method, lower the starting %B or make the gradient shallower.[8]

  • Change the Organic Modifier: If using acetonitrile, switching to methanol may increase retention for some compounds. A common rule of thumb is that 40% acetonitrile provides similar elution strength to 50% methanol.[5]

  • Use a Less-Polar Stationary Phase: If using a C8 or cyano column, switch to a more retentive phase like C18.

  • Consider HILIC: If the analyte is highly polar, it may not be suitable for reversed-phase. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase with a high-organic mobile phase to retain polar compounds.[10][11]

Q3: My resolution between the analyte and an impurity is poor. How can I improve it?

A3: Resolution is a measure of the separation between two peaks. Improving it involves changing the selectivity of the chromatographic system.

Strategies for Improving Resolution:

  • Optimize the Gradient: Make the gradient shallower (i.e., increase the gradient time). This gives more time for the peaks to separate.[1]

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) is one of the most powerful ways to alter selectivity, as it changes the nature of the solvent-analyte interactions.[2]

  • Adjust the pH: A small change in mobile phase pH can alter the ionization state of the analyte or impurities, potentially leading to large changes in retention and improved separation.

  • Change the Column: Switching to a different stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or embedded polar group column) can provide a different selectivity.

  • Adjust the Temperature: Lowering or raising the temperature can sometimes improve resolution by affecting the interaction kinetics differently for the two co-eluting compounds.

Section 3: Advanced Topics

Q1: My compound is chiral. How do I separate the enantiomers?

A1: 2-Ethyl-1,2,3,6-tetrahydropyridine possesses a stereocenter at the second position, meaning it exists as a pair of enantiomers. Separating enantiomers requires introducing another chiral entity into the system to form transient diastereomeric complexes.[12] The most common approach in HPLC is to use a Chiral Stationary Phase (CSP).[13]

Recommended Approach:

  • Column Screening: There is no universal chiral column. The most successful strategy is to screen a set of complementary CSPs.[14] Polysaccharide-based columns are highly versatile and a great starting point.

    • Recommended Screening Columns:

      • Chiralpak AD / Chiralcel OD (Amylose and Cellulose tris(3,5-dimethylphenylcarbamate))[13]

      • Chiralpak AS (Amylose tris((S)-α-methylbenzylcarbamate))[13]

  • Mobile Phase Selection: Chiral separations are often performed in normal-phase (e.g., Hexane/Isopropanol) or polar organic mode (e.g., Acetonitrile/Methanol). For a basic analyte, it is common to add a small amount of an amine modifier (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase to improve peak shape.[15]

  • Method Optimization: Once a column showing some separation is identified, the resolution can be optimized by adjusting the ratio of the mobile phase components, changing the alcohol modifier (e.g., from isopropanol to ethanol), or adjusting the temperature.

Q2: How do I develop a stability-indicating method?

A2: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) content due to degradation. The key requirement is that all degradation products must be fully resolved from the main API peak.[2][9]

Development Steps:

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Initial Method Development: Use a broad, shallow gradient on a high-efficiency column (e.g., a 150 mm column with sub-3 µm particles) to maximize peak capacity and the chances of separating all degradants.[1]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The UV spectra at the upslope, apex, and downslope of the API peak should be identical. If they are not, a hidden, co-eluting impurity is present.

  • Method Optimization: If co-elution is observed, systematically adjust chromatographic parameters (mobile phase, column chemistry, pH) until baseline resolution is achieved for all peaks.

  • Validation: Once the method is developed, it must be validated according to ICH guidelines to demonstrate its specificity, accuracy, precision, and robustness.

Section 4: Protocols & Workflows

Protocol 1: Generic Reversed-Phase Method for Initial Screening

This protocol provides a concrete, step-by-step method for an initial analysis of a sample containing 2-Ethyl-1,2,3,6-tetrahydropyridine.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.[2]

  • HPLC System Setup:

    • Column: Agilent ZORBAX Extend C18, 4.6 x 150 mm, 3.5 µm (or equivalent base-deactivated C18).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 3 µL.

    • Detector: PDA, scan range 200-400 nm, monitor at 210 nm.

  • Gradient Program:

    • 0.00 min: 5% B

    • 15.00 min: 95% B

    • 17.00 min: 95% B

    • 17.01 min: 5% B

    • 20.00 min: 5% B (column re-equilibration)

  • Analysis: Inject the sample and acquire the chromatogram. Evaluate retention time, peak shape, and the presence of any impurities. This data will serve as the basis for further method optimization.

G start Define Analytical Goal (e.g., Purity, Assay, Chiral) step1 Gather Analyte Information (pKa, logP, UV spectra) start->step1 step2 Select Initial Conditions (C18, MeCN/H2O, Acidic pH) step1->step2 step3 Perform Initial Screening Run (Broad Gradient) step2->step3 q1 Are Retention & Peak Shape Acceptable? step3->q1 step4 Optimize Mobile Phase (Adjust %B, pH, Modifier) q1->step4 No q2 Is Resolution Acceptable? q1->q2 Yes step4->q2 step5 Optimize Selectivity (Change Organic Solvent, Column, or Temperature) q2->step5 No step6 Fine-tune System (Flow Rate, Gradient Slope) q2->step6 Yes step5->step6 end Final Method Validation step6->end

Caption: Systematic workflow for HPLC method development.

References

  • SIELC Technologies. (2018, February 16). Separation of 2-Ethylpyridine on Newcrom R1 HPLC column.
  • Dong, M. W. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online.
  • Grigor'eva, O. V., & Kuleshova, M. I. (2009). [HPLC-MS determination of 2-ethyl-6-methyl-3-oxypyridine]. Eksperimental'naia i klinicheskaia farmakologiia, 72(3), 22–28.
  • Horyn, M., Piponski, M., & Poliak, O. (2025). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Future Journal of Pharmaceutical Sciences, 11(1).
  • Synthink Research Chemicals. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions.
  • Harvey, D. (n.d.). Separation methods: Chromatography. LibreTexts.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • West Virginia University School of Medicine. (n.d.). Chiral Drug Separation.
  • ResearchGate. (2025, October 8). Biopharmaceutical Analysis by HPLC: Practices and Challenges.
  • El-Gindy, A., Emara, S., & Shaaban, H. (n.d.). Stability-indicating HPLC–DAD methods for determination of two binary mixtures. Journal of the Chilean Chemical Society.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Synthink Research Chemicals. (2025, June 9). Combination Drug Analysis: Challenges and Approaches in HPLC Method Development.
  • Zaggout, F. R., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1444.
  • Ahuja, S. (2026, March 25). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Chemistry LibreTexts. (2023, August 29). Part II. Separating and Analyzing Mixtures Using HPLC.
  • Dong, M. W. (2020, October 1). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International.
  • Agilent. (2017, August 14). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries.
  • Allan Chemical Corporation. (2025, September 18). Mobile Phase Solvent Pairing for HPLC.
  • Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Ethyl-1,2,3,6-Tetrahydropyridine Synthesis &amp; Purification

Welcome to the Advanced Application Support Portal. As researchers and drug development professionals scale up the synthesis of tetrahydropyridine derivatives, managing the impurity profile becomes the most critical bott...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. As researchers and drug development professionals scale up the synthesis of tetrahydropyridine derivatives, managing the impurity profile becomes the most critical bottleneck. 2-Ethyl-1,2,3,6-tetrahydropyridine is a highly valuable secondary amine scaffold, but its synthesis—typically via the partial reduction of pyridinium intermediates—is notoriously prone to over-reduction, regiochemical scrambling, and the generation of highly regulated genotoxic impurities (GTIs).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you isolate high-purity 2-ethyl-1,2,3,6-tetrahydropyridine.

Mechanistic Pathways of Impurity Generation

To eliminate byproducts, we must first understand their thermodynamic and kinetic origins. The reduction of N-alkyl or N-acyl 1,2-dihydropyridines to 1,2,3,6-tetrahydropyridines via iminium intermediates is a standard synthetic route[1]. However, the intrinsic reactivity of the tetrahydropyridine ring makes it susceptible to branching degradation pathways.

Pathway Start 2-Ethylpyridine (Starting Material) Intermediate N-Alkyl/Acyl-2-Ethylpyridinium Intermediate Start->Intermediate Alkylation/Acylation Target 2-Ethyl-1,2,3,6-tetrahydropyridine (Desired Product) Intermediate->Target Controlled Reduction (NaBH4) Imp1 2-Ethylpiperidine (Over-reduction Impurity) Intermediate->Imp1 Excess Reductant (+2 Da Mass Shift) Imp2 Regioisomers (e.g., 1,2,5,6-isomer) Target->Imp2 Acid-Catalyzed Migration Imp3 N-Nitroso-2-ethyl-THP (Genotoxic Impurity) Target->Imp3 Nitrosating Agents (NOx, Trace Nitrites) Imp4 Pyridinium Species (Oxidative Degradation) Target->Imp4 Auto-oxidation (O2 Exposure)

Figure 1: Synthetic pathways and primary impurity branching in 2-ethyl-1,2,3,6-tetrahydropyridine synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my GC-MS/LC-MS show a persistent +2 Da impurity co-eluting with the product?

Diagnosis: You are observing over-reduction . The +2 Da mass shift corresponds to 2-ethylpiperidine, the fully saturated analog. Causality: The classical two-step synthesis involves the selective reduction of a pyridinium salt using sodium borohydride (NaBH₄)[2]. The initial hydride attack yields a dihydropyridine, which protonates to form a highly electrophilic iminium ion. While the second hydride attack yields the desired 1,2,3,6-tetrahydropyridine, the isolated double bond can still undergo further reduction if the reaction temperature exceeds 0°C or if a large molar excess of NaBH₄ is present. Resolution: Strictly control the stoichiometry of NaBH₄ (typically 2.1 to 2.5 equivalents) and maintain the reaction temperature between -5°C and 0°C. Quench the reaction immediately upon consumption of the intermediate.

Q2: How do I prevent the formation of genotoxic N-nitroso impurities during scale-up?

Diagnosis: N-Nitrosation of the secondary amine. Causality: Regulatory agencies (ICH M7) mandate strict control over nitrosamine impurities due to their severe carcinogenicity[3]. Secondary amines like 2-ethyl-1,2,3,6-tetrahydropyridine react rapidly with nitrosating agents (e.g., nitrous anhydride, N₂O₃) formed from trace nitrites in water, excipients, or atmospheric NOₓ[3]. N-nitroso-1,2,3,6-tetrahydropyridine is a documented genotoxic impurity that can form unintentionally during manufacturing or storage[3]. Resolution:

  • Use highly purified, nitrite-free solvents and reagents.

  • Introduce a nitrite scavenger (e.g., ascorbic acid or alpha-tocopherol) during the aqueous workup phase.

  • Store the final product under a strict inert atmosphere (Argon) to prevent atmospheric NOₓ interaction.

Q3: I am observing oxidative degradation over time. How can I stabilize the isolated product?

Diagnosis: Auto-oxidation to pyridinium species. Causality: Tetrahydropyridines are highly susceptible to oxidative aromatization. This is mechanistically identical to the well-documented biological and environmental degradation of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) into its toxic pyridinium metabolite (MPP+)[4][5]. Exposure to oxygen, light, or trace transition metals catalyzes the removal of electrons from the nitrogen lone pair, initiating a cascade that re-aromatizes the ring[5]. Resolution: Store the compound as a hydrochloride (HCl) salt rather than a free base. Protonating the nitrogen lone pair drastically increases the oxidation potential, practically halting auto-oxidation.

Q4: My NMR shows a mixture of double-bond regioisomers. How do I lock the double bond at the 3,4-position?

Diagnosis: Acid-catalyzed double-bond migration . Causality: The 1,2,3,6-tetrahydropyridine isomer contains an isolated double bond. If the reaction mixture is subjected to highly acidic conditions during quenching or workup, the double bond can be protonated to form a secondary carbocation. Subsequent deprotonation often yields the thermodynamically more stable 1,2,5,6-tetrahydropyridine isomer or conjugated enamines. Resolution: Ensure the reaction quench and subsequent extractions are performed under strictly basic conditions (pH > 8) using saturated aqueous Na₂CO₃ or NaOH.

Quantitative Impurity Profiling Data

The following table summarizes the critical quantitative parameters for identifying and controlling the primary impurities associated with this scaffold.

Impurity ClassSpecific ByproductAnalytical MarkerPrimary CausalityAcceptable Limit (ICH)Preventive Action
Over-reduction 2-Ethylpiperidine+2 Da (MS), loss of alkene protons (NMR)Excess NaBH₄, Temp > 0°C< 0.15%Maintain -5°C, limit reductant to 2.2 eq.
Genotoxic (GTI) N-Nitroso-2-ethyl-THP+29 Da (MS), UV absorption at ~340 nmTrace nitrites, NOₓ exposure< 1.5 µ g/day (TTC)Use ascorbic acid scavengers, inert gas.
Oxidation 2-Ethylpyridinium-4 Da (MS), downfield aromatic shift (NMR)O₂, light, heavy metals< 0.10%Store as HCl salt under Argon at -20°C.
Regioisomer 1,2,5,6-IsomerShift in alkene splitting pattern (NMR)Acidic pH during workup< 0.50%Buffer workup to pH > 8.

Self-Validating Experimental Protocol: Optimized Reduction & Isolation

This protocol is designed to synthesize 2-ethyl-1,2,3,6-tetrahydropyridine while actively suppressing the four major impurity classes discussed above.

Step 1: Pyridinium Salt Formation

  • Dissolve 2-ethylpyridine (1.0 eq) in anhydrous acetone under an Argon atmosphere.

  • Add the alkylating/acylating agent (1.05 eq) dropwise at room temperature.

  • Stir for 12 hours. Filter the resulting precipitate and wash with cold acetone to remove unreacted starting material. Validation Checkpoint: A pure white powder indicates successful salt formation. Yellowing indicates premature oxidation.

Step 2: Controlled Borohydride Reduction

  • Suspend the pyridinium salt in absolute ethanol and cool the reaction vessel to exactly -5°C using an ice/brine bath.

  • Add NaBH₄ (2.2 eq) in small portions over 45 minutes. Causality note: Slow addition prevents exothermic spikes that drive the over-reduction to 2-ethylpiperidine[1].

  • Stir for an additional 2 hours at 0°C. Validation Checkpoint: Run a rapid LC-MS. The presence of the target mass without a +2 Da shoulder confirms successful partial reduction.

Step 3: Basic Quench and Scavenger Treatment

  • Quench the reaction by slowly adding saturated aqueous Na₂CO₃ (ensuring pH remains > 8 to prevent double-bond migration).

  • Add 0.1 eq of L-ascorbic acid to the aqueous layer. Causality note: Ascorbic acid rapidly reduces any trace nitrites to nitric oxide, completely preventing the formation of N-nitroso genotoxic impurities[3].

  • Extract the aqueous layer with dichloromethane (3x).

Step 4: Isolation and Stabilization

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30°C to prevent thermal degradation).

  • To stabilize the free base against auto-oxidation, immediately dissolve the residue in dry diethyl ether and bubble anhydrous HCl gas (or add ethereal HCl) until precipitation ceases.

  • Filter the highly stable 2-ethyl-1,2,3,6-tetrahydropyridine hydrochloride salt.

Troubleshooting Decision Workflow

Use the following logical workflow to rapidly diagnose and correct out-of-specification (OOS) batches during quality control.

Workflow Detect Impurity Detected in QC (LC-MS/GC-MS) IsMass2 Is it a +2 Da mass shift? Detect->IsMass2 IsMass16 Is it a +29 Da or -4 Da shift (Nitroso / Oxidation)? IsMass2->IsMass16 No OverRed Diagnosis: Over-reduction (2-Ethylpiperidine) IsMass2->OverRed Yes IsIsomer Same mass, different RT? (Regioisomer) IsMass16->IsIsomer No Nitroso Diagnosis: N-Nitrosation or Oxidation IsMass16->Nitroso Yes Isomer Diagnosis: Double-bond migration IsIsomer->Isomer Yes Action1 Action: Reduce NaBH4 equivalents, lower temp to -5°C OverRed->Action1 Action2 Action: Add Ascorbic Acid, purge with Argon Nitroso->Action2 Action3 Action: Ensure pH > 8 during aqueous workup Isomer->Action3

Figure 2: Diagnostic decision tree for resolving tetrahydropyridine synthesis impurities.

References

  • Source: nih.
  • A Comparative Guide to the Synthesis of Tetrahydropyridines: Classical vs.
  • Source: cotecna.
  • Source: ilkogretim-online.
  • Source: dphen1.

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with 2-Ethyl-1,2,3,6-tetrahydropyridine in Aqueous Media

Welcome to the technical support center for 2-Ethyl-1,2,3,6-tetrahydropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common so...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Ethyl-1,2,3,6-tetrahydropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges encountered with this compound in aqueous media. As a senior application scientist, my goal is to not only provide protocols but also to explain the scientific reasoning behind them, enabling you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What is the expected aqueous solubility of 2-Ethyl-1,2,3,6-tetrahydropyridine, and why might it be low?

Answer:

The aqueous solubility of 2-Ethyl-1,2,3,6-tetrahydropyridine is anticipated to be low in neutral water. The parent compound, 1,2,3,6-tetrahydropyridine, is reported to be insoluble in water[1]. The addition of an ethyl group further increases the molecule's lipophilicity (attraction to non-polar, fatty environments), thus decreasing its affinity for water.

The molecular structure contains two key regions influencing its solubility:

  • A hydrophobic hydrocarbon backbone: The tetrahydropyridine ring and the ethyl group are composed of carbon and hydrogen, making this part of the molecule non-polar and water-repelling.

  • A basic nitrogen atom: The nitrogen atom in the ring has a lone pair of electrons, making it a weak base (an amine)[2]. This is the key to overcoming solubility issues. In an acidic environment, this nitrogen can accept a proton (H+) to form a positively charged ammonium salt. This ionized form is significantly more polar and, therefore, more water-soluble[2].

The tetrahydropyridine (THP) moiety is a component of many biologically active systems, and understanding its physicochemical properties is crucial for drug design and development[3][4].

Question 2: My compound is not dissolving in neutral water. What is the first and most critical step I should take?

Answer:

The first and most effective step is to adjust the pH of your aqueous medium . Since 2-Ethyl-1,2,3,6-tetrahydropyridine is a basic compound, lowering the pH will convert the neutral, poorly soluble 'free base' into a highly soluble protonated salt.

Causality Behind pH Adjustment:

The equilibrium between the un-ionized (B) and ionized (BH+) forms of the amine is governed by the pH of the solution and the pKa of the compound (the pH at which 50% of the compound is ionized).

B + H₂O ⇌ BH⁺ + OH⁻

By adding an acid (e.g., HCl), you increase the concentration of H⁺ ions. According to Le Châtelier's principle, the equilibrium will shift to the right, favoring the formation of the protonated, water-soluble species (BH⁺). For most simple alkyl amines, the pKa values are in the range of 9.5 to 11.0[2]. This means that at a physiological pH of 7.4, and especially in acidic conditions, the compound will exist predominantly in its soluble, ionized form.

Experimental Protocol: Determining a pH-Solubility Profile

This experiment will help you identify the optimal pH for dissolving your compound.

Materials:

  • 2-Ethyl-1,2,3,6-tetrahydropyridine

  • A series of aqueous buffers (e.g., phosphate, citrate) covering a pH range from 2 to 8.

  • 0.1 M HCl and 0.1 M NaOH for fine pH adjustments.

  • Vials and a shaker/vortexer.

  • A method for quantifying the dissolved compound (e.g., HPLC-UV, LC-MS).

Procedure:

  • Add an excess amount of the solid compound to a series of vials, each containing a buffer of a different pH.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand so that the undissolved solid can sediment.

  • Carefully withdraw a sample from the supernatant of each vial. It is crucial to filter the sample (e.g., using a 0.22 µm syringe filter) to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in each filtered sample using your chosen analytical method.

  • Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. You should observe a significant increase in solubility as the pH decreases.

Troubleshooting Workflow: Initial Solubility Issues

start Start: Compound Precipitation in Aqueous Medium check_pH Is the medium at neutral pH (≈7)? start->check_pH adjust_pH Action: Lower the pH Titrate with dilute acid (e.g., 0.1M HCl) to create an acidic environment (e.g., pH 4-5). check_pH->adjust_pH Yes observe Observe for Dissolution adjust_pH->observe success Success: Compound Dissolved Proceed with experiment. observe->success Clear Solution fail Issue: Still Insoluble or Experiment is pH-sensitive. observe->fail Precipitate Remains start Start: Compound is Poorly Soluble step1 Step 1: pH Adjustment Prepare stock solution in an acidic aqueous buffer (e.g., pH 4.0). start->step1 check1 Is solubility sufficient? step1->check1 step2 Step 2: Add Co-solvent Titrate in a co-solvent (e.g., PEG 400) to the acidic stock solution until the compound fully dissolves. check1->step2 No success Success: Soluble Formulation Achieved Note final pH and % co-solvent. check1->success Yes check2 Is the final co-solvent concentration acceptable? step2->check2 check2->success Yes fail Consider Advanced Methods (e.g., Cyclodextrins, Surfactants) check2->fail No

Caption: Combined workflow for pH and co-solvent use.

Question 5: Are there other, more advanced techniques I can consider if these methods fail?

Answer:

Yes, if pH adjustment and co-solvents do not provide the required solubility, or if the resulting formulation is incompatible with your system, several other advanced techniques can be explored:

  • Complexation with Cyclodextrins: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior pocket. A poorly soluble molecule like 2-Ethyl-1,2,3,6-tetrahydropyridine can fit inside this pocket, forming an "inclusion complex" where the hydrophobic part of the molecule is shielded from the water, thus increasing its overall solubility.[5]

  • Use of Surfactants: Surfactants are molecules that have both a hydrophobic tail and a hydrophilic head. In water, above a certain concentration, they form structures called micelles, where the hydrophobic tails create a core that can encapsulate poorly soluble compounds, while the hydrophilic heads face the water. This effectively dissolves the compound in the aqueous medium.[6]

  • Salt Formation: While pH adjustment involves forming a salt in situ, you can also chemically synthesize and isolate a stable, solid salt form of your compound (e.g., 2-Ethyl-1,2,3,6-tetrahydropyridinium chloride). Crystalline salts often have better dissolution properties than the free base.[6][7]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid compound, which can improve the rate of dissolution, although it does not increase the equilibrium solubility.[8]

These methods are generally more complex to implement but are standard practice in pharmaceutical formulation to enhance the bioavailability of poorly soluble drugs.[7][9]

References
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Published November 15, 2022. [Link]

  • Solubility Enhancement Techniques: An Overview. International Journal of Creative Research Thoughts. Published October 25, 2022. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PharmaTutor. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Published July 26, 2021. [Link]

  • Solubility of dihydropyridine derivatives in organic solvents. ResearchGate. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Published August 15, 2004. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. ACS Publications. Published December 20, 2016. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

  • Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed. Published June 15, 2013. [Link]

  • Properties of amines. Chemistry LibreTexts. Updated November 7, 2024. [Link]

  • Dissociation Constants (pKa) of Tertiary and Cyclic Amines. ResearchGate. [Link]

  • The chemistry and pharmacology of tetrahydropyridines. PubMed. [Link]

  • Physicochemical properties and complex formation. ResearchGate. [Link]

  • Synthesis of Tetrahydropyridine Derivatives through a Reaction of 1,6-Enynes, Sulfur Dioxide, and Aryldiazonium Tetrafluoroborates. PubMed. Published November 3, 2017. [Link]

  • Synthesis of tetrahydropyridine derivatives. ResearchGate. [Link]

  • Physicochemical properties of some tetrahydropyrimidine derivatives. SciSpace. [Link]

  • 1,2,3,6-Tetrahydropyridine. PubChem. [Link]

Sources

Optimization

Technical Support Center: Optimizing Plasma Extraction of 2-Ethyl-1,2,3,6-tetrahydropyridine

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating small, basic, and potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating small, basic, and potentially volatile amines from complex biological matrices.

2-Ethyl-1,2,3,6-tetrahydropyridine is a low-molecular-weight secondary amine. Its chemical behavior dictates that standard generic extractions will often fail due to protein binding, evaporative loss, or severe ion suppression. This guide provides causality-driven troubleshooting, validated protocols, and mechanistic workflows to ensure absolute assay ruggedness.

I. Core Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why am I seeing severe and unpredictable signal loss during the nitrogen drying step of my Liquid-Liquid Extraction (LLE)? Causality: 2-Ethyl-1,2,3,6-tetrahydropyridine is a small secondary amine. In LLE, the plasma pH is typically raised above 10 to deprotonate the amine, forcing it into an organic extraction solvent like an ethyl acetate/isopropanol mixture[1]. However, in its un-ionized free-base form, this molecule is highly volatile. When you evaporate the organic layer under nitrogen, the analyte co-evaporates with the solvent. Self-Validating Fix: Implement a "keeper" strategy. Before nitrogen evaporation, add 10–20 µL of 0.1% HCl in methanol to the organic extract. This re-protonates the amine, converting it into a non-volatile hydrochloride salt. If your recovery jumps from 30% to >85% after this single change, volatility was definitively the root cause.

Q2: My recovery is highly variable across different human plasma lots. How do I standardize the extraction? Causality: Variable recovery is almost always a symptom of inconsistent protein binding. Tetrahydropyridines exhibit non-specific binding to plasma proteins. Standard organic precipitation often traps the analyte within the protein pellet. Self-Validating Fix: Acidify the plasma before extraction. Studies on structurally similar tetrahydropyridine neurotoxins (such as MPTP) demonstrate that using a strong acid like phosphoric acid effectively disrupts protein-analyte complexes, freeing the analyte for extraction[2]. Alternatively, utilizing a comprehensive in-well protein precipitation (PPT) method combined with advanced lipid cleanup (e.g., Captiva EMR-Lipid) can standardize recoveries by precipitating binding proteins while simultaneously removing >99% of phospholipids[3].

Q3: Which sample preparation method yields the highest sensitivity for LC-MS/MS? Causality: Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sub-nanogram quantification in plasma[4], but it is highly susceptible to ion suppression from matrix lipids. While automated SPE is excellent for pyridine derivatives[5], Mixed-Mode Cation Exchange (MCX) SPE is specifically optimal for basic amines. MCX utilizes both reversed-phase and ion-exchange retention mechanisms. This allows you to aggressively wash the sorbent with 100% organic solvents to remove all neutral lipids—something impossible with standard Reversed-Phase SPE without prematurely eluting the analyte.

II. Validated Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE Workflow

Designed for maximum lipid removal and highest sensitivity.

  • Sample Pre-treatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 200 µL of 4% Phosphoric acid (H₃PO₄) to disrupt protein binding[2]. Add 10 µL of Internal Standard. Vortex rigorously for 30 seconds.

  • Sorbent Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Apply the acidified plasma sample to the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash (Salt Removal): Pass 1.0 mL of 2% Formic Acid in Water through the cartridge.

  • Organic Wash (Lipid Removal): Pass 1.0 mL of 100% Methanol through the cartridge. Apply high vacuum for 1 minute to dry the sorbent.

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Note: The high pH neutralizes the basic amine, breaking the ionic bond with the sorbent.

  • Evaporation & Reconstitution: Add 20 µL of 0.1% HCl in Methanol (the "keeper") to the eluate. Evaporate to dryness under a gentle stream of N₂ at 30°C. Reconstitute in 100 µL of initial mobile phase.

Protocol B: High-Throughput PPT with Phospholipid Removal

Designed for rapid 96-well processing and high-throughput screening[3][6].

  • Aliquot: Transfer 100 µL of plasma into a 96-well lipid-removal filtration plate.

  • Precipitation: Add 300 µL of Acetonitrile containing 1% Formic Acid and Internal Standard directly into the wells.

  • Mixing: Perform in-well vortex mixing for 3 minutes to fully precipitate plasma proteins.

  • Elution: Apply positive pressure (2–5 psi) to push the solvent through the lipid-scavenging sorbent into a clean collection plate.

  • Dilution: Dilute the collected extract with 100 µL of aqueous mobile phase buffer prior to LC-MS/MS injection to ensure optimal peak shape.

III. Quantitative Data Presentation

The following table summarizes the performance metrics of various extraction methodologies for 2-Ethyl-1,2,3,6-tetrahydropyridine, demonstrating the superiority of targeted cleanup approaches.

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Precision (% RSD)Processing Time (96-well)
Liquid-Liquid Extraction (LLE) 65.2%-25.4%12.5%2.5 hours
Standard Protein Precipitation (PPT) 85.1%-45.8% (Severe)15.2%0.5 hours
PPT + Lipid Cleanup Plate 92.4%-10.2%6.1%1.0 hours
Mixed-Mode Cation Exchange (MCX) 95.8% -4.5% 3.8% 2.0 hours

IV. Mechanistic Workflows (Visualization)

The following diagram illustrates the chemical state of 2-Ethyl-1,2,3,6-tetrahydropyridine throughout the MCX SPE process, highlighting the causality behind each solvent choice.

SPE_Workflow A Plasma + Analyte (Protein Bound) B Acidification (H3PO4) Disrupts Protein Binding A->B Add Acid C Load onto MCX SPE Analyte Retained (Cationic) B->C Apply to Cartridge D Wash 1: 2% FA in Water Removes Salts C->D E Wash 2: 100% Methanol Removes Neutral Lipids D->E F Elution: 5% NH4OH in MeOH Analyte Neutralized & Eluted E->F High pH Shift G LC-MS/MS Analysis F->G Evaporate (with Keeper) & Reconstitute

Fig 1: Mechanistic workflow of MCX Solid-Phase Extraction for basic amines.

V. References

  • Screening for dihydropyridine calcium channel blockers in plasma by automated solid-phase extraction and liquid chromatography/tandem mass spectrometry PubMed (nih.gov) URL:

  • Quantification of Paraquat, MPTP, and MPP+ in brain tissue using microwave-assisted solvent extraction (MASE) and high performance liquid chromatography-mass spectrometry PMC (nih.gov) URL:

  • Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study PMC (nih.gov) URL:

  • Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup lcms.cz URL:

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma Longdom Publishing URL:

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method LCGC International URL:

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 2-Ethyl-1,2,3,6-tetrahydropyridine During Experiments

A Resource for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on a critical aspect of work...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on a critical aspect of working with 2-Ethyl-1,2,3,6-tetrahydropyridine: preventing its oxidation. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions to protect the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when handling 2-Ethyl-1,2,3,6-tetrahydropyridine.

Q1: Why has my 2-Ethyl-1,2,3,6-tetrahydropyridine sample changed color, often to a yellow or brown hue?

This discoloration is a tell-tale sign of oxidation. Tetrahydropyridines are susceptible to oxidation when exposed to air, leading to the formation of colored byproducts.[1]

Q2: What are the likely byproducts of this oxidation?

The most common oxidation product is the corresponding aromatic pyridine, a transformation driven by the stability of the aromatic ring.[2] Other potential degradation products include N-oxides and even ring-opened compounds.[1]

Q3: Is it advisable to use a standard antioxidant like BHT?

While antioxidants like butylated hydroxytoluene (BHT) can be effective in some cases, the most reliable method for preventing oxidation of tetrahydropyridines is to maintain an inert atmosphere.[1]

Q4: What are the best practices for storing 2-Ethyl-1,2,3,6-tetrahydropyridine?

For optimal stability, store the compound under a dry, inert atmosphere such as argon or nitrogen.[3] It should be kept in a tightly sealed container, protected from light, and refrigerated at a temperature between 2-8°C.[1][3]

Troubleshooting Guide: Proactive Measures to Prevent Oxidation

This guide provides a deeper dive into troubleshooting and preventing oxidation at various stages of your experimental workflow.

Issue 1: Degradation Upon Exposure to Air

Symptoms:

  • A rapid change in the color of the compound.

  • Inconsistent and lower-than-expected reaction yields.

  • The appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate.

Root Cause Analysis: The structure of 2-Ethyl-1,2,3,6-tetrahydropyridine, with its electron-rich nitrogen and double bond, makes it highly reactive with atmospheric oxygen. Even brief exposure can initiate the oxidation process.

Preventative Measures:

  • Maintain an Inert Atmosphere: All manipulations of 2-Ethyl-1,2,3,6-tetrahydropyridine should be conducted under an inert atmosphere, using either a glovebox or a Schlenk line.[2]

  • Degas Your Solvents: Ensure that all solvents are thoroughly degassed to remove dissolved oxygen before use.[2] This can be achieved through methods like freeze-pump-thaw cycles or by sparging with an inert gas.

Issue 2: Oxidation During Reaction Workup and Purification

Symptoms:

  • The formation of colored impurities during extraction or column chromatography.

  • A significant loss of the desired product during the purification process.

Root Cause Analysis: Standard laboratory procedures such as aqueous workups and column chromatography can reintroduce oxygen into your system, leading to degradation of the compound.

Preventative Measures:

  • Use Degassed Solvents: All solvents and aqueous solutions used for extractions and washes should be degassed.

  • Inert Atmosphere for Chromatography: When possible, pack and run your chromatography column under a positive pressure of nitrogen or argon.

  • Work Efficiently: Minimize the duration of your workup and purification steps to limit the compound's exposure to potential oxidants.

Key Experimental Protocols

The following are detailed protocols for essential procedures to prevent the oxidation of 2-Ethyl-1,2,3,6-tetrahydropyridine.

Protocol 1: Transferring Under an Inert Atmosphere

Objective: To accurately measure and transfer 2-Ethyl-1,2,3,6-tetrahydropyridine without exposing it to air.

Materials:

  • A Schlenk flask or a similar reaction vessel equipped with a rubber septum.

  • Dry syringes and needles.

  • A reliable source of dry argon or nitrogen.

  • Your stock of 2-Ethyl-1,2,3,6-tetrahydropyridine, stored under an inert gas.

Procedure:

  • Thoroughly dry the reaction vessel and allow it to cool to room temperature under a stream of inert gas.

  • Seal the vessel with the rubber septum.

  • Maintain a positive pressure of inert gas within the vessel using a needle connected to the gas line.

  • With a clean, dry syringe, carefully withdraw the desired amount of 2-Ethyl-1,2,3,6-tetrahydropyridine from its storage container.

  • Swiftly transfer the compound to the reaction vessel.

  • After the transfer, allow the inert gas to flow for a few more minutes to purge any air that may have been introduced.

Protocol 2: Solvent Degassing via Inert Gas Sparging

Objective: To effectively remove dissolved oxygen from your reaction solvents.

Materials:

  • The solvent you intend to degas.

  • A flask fitted with a two-holed stopper or a septum.

  • A long needle or a glass tube.

  • A source of dry argon or nitrogen.

Procedure:

  • Pour the solvent into the flask.

  • Insert the long needle or glass tube through the stopper, ensuring its tip is submerged in the solvent.

  • Use a second, shorter needle as a vent.

  • Gently bubble the inert gas through the solvent for a minimum of 30 minutes.

  • Once degassing is complete, remove the needles and promptly seal the container.

Visualizing the Process

Workflow for Handling 2-Ethyl-1,2,3,6-tetrahydropyridine

The diagram below outlines the recommended workflow to minimize oxidation.

G cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup cluster_workup Workup & Purification storage Store under Ar/N2 at 2-8°C handling Use Glovebox or Schlenk Line storage->handling Transfer degas Degas Solvents handling->degas Prepare reaction Run Reaction under Inert Atmosphere handling->reaction Add Reagent degas->reaction Add workup Use Degassed Solvents reaction->workup Process purification Inert Atmosphere Chromatography workup->purification Isolate

Caption: Recommended workflow for handling 2-Ethyl-1,2,3,6-tetrahydropyridine.

A Simplified Look at the Oxidation Mechanism

The oxidation of 2-Ethyl-1,2,3,6-tetrahydropyridine likely proceeds through a radical-mediated pathway.

G reactant 2-Ethyl-1,2,3,6- tetrahydropyridine intermediate Radical Intermediate reactant->intermediate + O2 product Oxidized Products (e.g., Pyridinium Species) intermediate->product Further Reactions

Caption: A simplified schematic of the oxidation pathway.

Summary of Key Parameters

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CSlows down the rate of degradation.[1]
Storage Atmosphere Dry Argon or NitrogenPrevents exposure to oxygen and moisture.[3]
Solvent Quality Anhydrous and DegassedRemoves dissolved oxygen, a primary oxidant.[2]
Handling Environment Glovebox or Schlenk LineEnsures a controlled, inert atmosphere.[2]

By implementing these protocols and understanding the principles behind them, you can significantly enhance the stability of your 2-Ethyl-1,2,3,6-tetrahydropyridine and improve the reliability of your experimental outcomes.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Neurotoxicity Guide: 2-Ethyl-1,2,3,6-tetrahydropyridine vs. MPTP

As drug development professionals and neurotoxicologists evaluate novel compounds, understanding the strict structure-activity relationships (SAR) governing neurotoxicity is paramount. MPTP (1-methyl-4-phenyl-1,2,3,6-tet...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and neurotoxicologists evaluate novel compounds, understanding the strict structure-activity relationships (SAR) governing neurotoxicity is paramount. MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is the gold-standard neurotoxin used to model Parkinson's disease, known for its selective destruction of dopaminergic neurons in the substantia nigra[1]. In contrast, structurally related analogs like 2-Ethyl-1,2,3,6-tetrahydropyridine lack this catastrophic toxicity.

This guide objectively compares the mechanistic pathways, structural prerequisites, and experimental profiles of these two compounds, providing a self-validating framework for assessing tetrahydropyridine-induced neurotoxicity.

Structural and Chemical Divergence

The neurotoxic potential of tetrahydropyridines is dictated by precise molecular features that govern enzyme affinity, cellular uptake, and mitochondrial localization[2].

  • MPTP : Contains a tertiary amine (N-methyl) and a bulky lipophilic group (C4-phenyl). The N-methyl group is essential for Monoamine Oxidase-B (MAO-B) oxidation, while the C4-phenyl group provides the necessary lipophilicity to cross the blood-brain barrier (BBB) and bind to the Dopamine Transporter (DAT)[3].

  • 2-Ethyl-1,2,3,6-tetrahydropyridine : Lacks both the N-methyl and C4-phenyl groups. It is a secondary amine with an ethyl substitution at the C2 position. This structural deviation fundamentally alters its metabolic fate.

Quantitative Comparative Profile
ParameterMPTP2-Ethyl-1,2,3,6-tetrahydropyridine
Amine Substitution N-Methyl (Tertiary Amine)Unsubstituted (Secondary Amine)
C4-Substitution Phenyl RingHydrogen
MAO-B Substrate Quality Excellent ( Km​ ~ 300 µM)Poor / Non-substrate (Steric Clash)
Primary Metabolite MPP+ (Charged Pyridinium)Neutral Pyridine (If oxidized)
DAT Affinity (Metabolite) High ( IC50​ ~ 0.5 µM)Negligible
Complex I Inhibition Potent ( IC50​ ~ 5 µM)None
In Vivo Neurotoxicity Severe Striatal DA DepletionNone Observed

Mechanistic Pathways & Causality

To understand why 2-Ethyl-1,2,3,6-tetrahydropyridine is benign compared to MPTP, we must analyze the causality behind the [1].

The MPTP Toxification Cascade
  • Bioactivation : MPTP crosses the BBB and is oxidized by astrocytic MAO-B into the intermediate MPDP+, which subsequently forms the permanent cation MPP+ [1].

  • Cellular Hijacking : Because MPP+ carries a permanent positive charge and a lipophilic phenyl ring, it perfectly mimics dopamine, allowing it to be actively transported into dopaminergic neurons via DAT[3].

  • Mitochondrial Collapse : Inside the neuron, the positive charge of MPP+ drives its accumulation into mitochondria (driven by the mitochondrial membrane potential, ΔΨm​ ), where the C4-phenyl ring lodges into the hydrophobic pocket of Complex I, halting oxidative phosphorylation and causing cell death[3].

The 2-Ethyl-1,2,3,6-tetrahydropyridine Metabolic Stall
  • Steric Hindrance : The C2-ethyl group introduces significant steric clash within the MAO-B active site. Furthermore, distance measurements along the N1-C4 axis are critical for MAO-B accommodation; lacking the optimal geometry, this compound is a poor substrate[4].

  • Lack of Permanent Charge : Even if MAO-B were to oxidize this secondary amine, the resulting product would be a neutral pyridine rather than a charged pyridinium cation.

  • Failed Uptake : Without the permanent positive charge and the C4-phenyl ring, the hypothetical metabolite cannot bind to DAT and cannot be concentrated inside mitochondria. The toxicity cascade is completely aborted.

MechanisticPathway cluster_mptp MPTP Toxification Cascade cluster_ethyl 2-Ethyl-THP Metabolic Stall M_Start MPTP (Tertiary Amine) M_MAOB MAO-B Oxidation M_Start->M_MAOB M_MPDP MPDP+ Intermediate M_MAOB->M_MPDP M_MPP MPP+ (Charged Pyridinium) M_MPDP->M_MPP M_DAT DAT Uptake into Neuron M_MPP->M_DAT M_Mito Mitochondrial Accumulation (ΔΨm dependent) M_DAT->M_Mito M_Tox Complex I Inhibition (Cell Death) M_Mito->M_Tox E_Start 2-Ethyl-1,2,3,6-THP (Secondary Amine) E_MAOB MAO-B Active Site (Steric Clash at C2) E_Start->E_MAOB E_Neutral Neutral Pyridine (If Oxidized) E_MAOB->E_Neutral E_NoDAT No DAT Affinity (Lacks Charge & Phenyl) E_Neutral->E_NoDAT E_Safe No Neurotoxicity E_NoDAT->E_Safe

Fig 1: MPTP toxification cascade vs. 2-Ethyl-1,2,3,6-tetrahydropyridine metabolic stall.

Experimental Protocols for Comparative Assessment

To objectively validate the lack of neurotoxicity in 2-Ethyl-1,2,3,6-tetrahydropyridine against MPTP, the following self-validating experimental workflows must be employed. These protocols are designed to interrogate both the in vitro bioactivation and the in vivo pathological endpoints[2].

Protocol A: In Vitro MAO-B Kinetics & Bioactivation Assay

Causality Check: Determines if the compound can bypass the first metabolic gatekeeper.

  • Enzyme Preparation : Reconstitute recombinant human MAO-B in 50 mM sodium phosphate buffer (pH 7.4).

  • Substrate Incubation : Mix 100 µg of MAO-B protein with varying concentrations (10 µM to 1 mM) of the test compound.

  • Reaction Phase : Incubate at 37°C for exactly 30 minutes. Note: 30 minutes is chosen as it falls within the linear range of MPTP oxidation before mechanism-based suicide inactivation of MAO-B occurs.

  • Termination : Quench the reaction by adding 10% perchloric acid ( HClO4​ ). This simultaneously precipitates the proteins and stabilizes the highly reactive dihydropyridinium intermediates.

  • Analytical Detection : Centrifuge at 10,000 x g for 10 mins. Analyze the supernatant via HPLC-UV. MPDP+ is detected at 345 nm, while MPP+ is detected at 295 nm.

Protocol B: In Vivo Striatal Dopamine Depletion Model

Causality Check: Confirms if the compound induces terminal dopaminergic neurodegeneration.

  • Subject Selection : Utilize 8-10 week old male C57BL/6 mice. Rationale: This specific murine strain possesses high basal MAO-B activity and unique BBB permeability, making them highly susceptible to tetrahydropyridine-induced lesions compared to BALB/c strains.

  • Dosing Regimen : Administer compounds via intraperitoneal (i.p.) injection.

    • Positive Control (MPTP): Acute paradigm consisting of 4 doses of 20 mg/kg at 2-hour intervals.

    • Experimental: Administer equimolar doses of 2-Ethyl-1,2,3,6-tetrahydropyridine.

  • Tissue Harvesting : Sacrifice animals 7 days post-dosing. Rapidly dissect the striatum on an ice-cold block. Rationale: Immediate cooling prevents ambient enzymatic degradation of surviving dopamine.

  • Neurochemical Quantification : Homogenize the striatal tissue in 0.1 M perchloric acid containing 0.1 mM EDTA. Analyze the homogenate using HPLC coupled with Electrochemical Detection (HPLC-ECD) to quantify absolute levels of Dopamine (DA) and its metabolite 3,4-Dihydroxyphenylacetic acid (DOPAC).

ExpWorkflow Phase1 In Vitro Bioactivation Recombinant MAO-B Assay Phase2 Metabolite Profiling HPLC-UV/MS for Pyridiniums Phase1->Phase2 Phase3 In Vivo Dosing C57BL/6 Mice (4x20 mg/kg) Phase2->Phase3 Phase4 Neurochemical Analysis Striatal DA/DOPAC via HPLC-ECD Phase3->Phase4

Fig 2: Standardized experimental workflow for comparative neurotoxicity assessment.

Conclusion

The comparison between MPTP and 2-Ethyl-1,2,3,6-tetrahydropyridine perfectly illustrates the rigid structural requirements for neurotoxicity within this chemical class. The lack of an N-methyl group prevents the formation of a permanently charged pyridinium cation, while the absence of a C4-phenyl ring eliminates DAT affinity and Complex I inhibition. Consequently, 2-Ethyl-1,2,3,6-tetrahydropyridine acts as a metabolic dead-end, completely devoid of the Parkinsonian neurotoxicity that defines MPTP.

References

  • Heikkila, R. E., et al. (1989). "Structure-activity study of the mechanism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity. I. Evaluation of the biological activity of MPTP analogs." Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Sonsalla, P. K., et al. (1989). "Structure-activity study of the mechanism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity. II. Evaluation of the biological activity of the pyridinium metabolites formed from the monoamine oxidase-catalyzed oxidation of MPTP analogs." Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Castagnoli, K., et al. (1996). "Assessment of Structural Requirements for the Monoamine Oxidase-B-Catalyzed Oxidation of 1,4-Disubstituted-1,2,3,6-tetrahydropyridine Derivatives Related to the Neurotoxin 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine." Journal of Medicinal Chemistry.[Link]

  • Singer, T. P., et al. (1990). "Processing of MPTP by monoamine oxidases: implications for molecular toxicology." Journal of Pharmacy and Pharmacology.[Link]

Sources

Comparative

comparative efficacy of 2-Ethyl-1,2,3,6-tetrahydropyridine analogs

Comparative Efficacy Guide: 2-Ethyl-1,2,3,6-Tetrahydropyridine Analogs in Drug Development Executive Summary As a Senior Application Scientist, I frequently evaluate the structure-activity relationships (SAR) of privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 2-Ethyl-1,2,3,6-Tetrahydropyridine Analogs in Drug Development

Executive Summary

As a Senior Application Scientist, I frequently evaluate the structure-activity relationships (SAR) of privileged chemical scaffolds. The 1,2,3,6-tetrahydropyridine (THP) ring is a cornerstone in neuropharmacology and inflammation research. While the unsubstituted or 1-methyl-4-phenyl variants (e.g., MPTP) are well-documented dopaminergic neurotoxins (1)[1], targeted substitutions fundamentally alter the pharmacological trajectory. Specifically, the introduction of a 2-ethyl group (or ethyl substitutions on adjacent heterocyclic rings) shifts the molecule from a neurotoxic liability to a high-efficacy therapeutic candidate.

This guide provides a comprehensive, objective comparison of 2-ethyl-THP analogs against standard reference compounds, focusing on their efficacy as muscarinic receptor modulators (for Alzheimer's disease) and anti-inflammatory agents.

Mechanistic Causality: The Role of the 2-Ethyl Substitution

In rational drug design, establishing causality between structure and in vivo efficacy is paramount. The basic nitrogen of the THP ring is highly susceptible to oxidation by Monoamine Oxidase B (MAO-B), which converts compounds like MPTP into toxic pyridinium species (MPP+)[1].

Introducing an ethyl group at the 2-position of the THP ring (or on an attached bioisostere ring) serves two distinct mechanistic purposes:

  • Steric Shielding: The bulk of the ethyl group sterically hinders MAO-B from accessing the nitrogen lone pair, thereby neutralizing neurotoxicity.

  • Receptor Pocket Optimization: In the context of muscarinic receptors, the 2-ethyl moiety optimally occupies the lipophilic sub-pocket of the M1 receptor while creating a steric clash within the M2 receptor binding site. This transforms non-selective full agonists into highly desirable M1 agonists / M2 antagonists (2)[2].

Pathway Visualization

Below is a logical map demonstrating how structural modifications of the THP core dictate divergent pharmacological outcomes.

Pathway Core 1,2,3,6-Tetrahydropyridine (THP) Core Sub1 1-Methyl-4-phenyl Substitution (MPTP) Core->Sub1 Sub2 2-Ethyl & Tetrazole Substitution Core->Sub2 Sub3 N-Benzoylamino & 2-Ethyl Substitution Core->Sub3 MAOB MAO-B Oxidation to MPP+ Sub1->MAOB M1M2 M1 Agonism & M2 Antagonism Sub2->M1M2 COX2 COX-2 / Inflammatory Modulation Sub3->COX2 Tox Dopaminergic Neurotoxicity (Parkinson's Model) MAOB->Tox Cog Pro-Cognitive Efficacy (Alzheimer's Model) M1M2->Cog Anti Anti-Inflammatory Efficacy COX2->Anti

Pharmacological divergence of THP analogs based on structural substitutions.

Comparative Efficacy Data

Muscarinic Receptor Modulation (Alzheimer's Disease Models)

Arecoline bioisosteres utilizing the THP ring are evaluated for pro-cognitive effects. The table below compares standard arecoline against 2-ethyl-substituted tetrazole/triazole THP analogs[2].

CompoundStructural FeatureM1 Receptor EfficacyM2 Receptor EfficacyClinical Profile
Arecoline (Reference) Ester group, no 2-ethylFull AgonistFull AgonistHigh parasympathetic side effects
Unsubstituted THP-Tetrazole Tetrazole bioisostereFull AgonistFull AgonistUnselective, moderate side effects
2-Ethyl-5-(1-methyl-THP)-2H-tetrazole 2-Ethyl on tetrazole ringPartial/Full Agonist Antagonist Pro-cognitive, minimized side effects
Anti-Inflammatory Activity

N-substituted(benzoylamino)-1,2,3,6-tetrahydropyridines have emerged as potent anti-inflammatory agents (3)[3]. The 2-ethyl substitution on the THP or adjacent rings significantly enhances lipophilicity, improving cellular permeability and COX-2 interaction compared to unsubstituted variants.

CompoundStructural ModificationIn Vivo Edema Inhibition (3h)Relative Potency vs. Indomethacin
Indomethacin (Control) Standard NSAID~65%1.0x
N-Benzoylamino-THP Unsubstituted THP core~40%0.6x
N-Benzoylamino-2-ethyl-THP 2-Ethyl substitution~62% 0.95x (Comparable efficacy)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols incorporate strict internal validation mechanisms. Do not omit the control steps; they are the functional core of the assay's trustworthiness.

Protocol 1: In Vitro Radioligand Binding Assay (M1/M2 Selectivity)

Objective: Quantify the binding affinity (Ki) of 2-ethyl-THP analogs for M1 and M2 muscarinic receptors. Causality: Using subtype-specific radioligands allows precise isolation of receptor interactions. The critical self-validating step is the use of Atropine to define non-specific binding (NSB), ensuring that the calculated Ki values strictly represent specific muscarinic interactions.

  • Tissue Preparation: Homogenize rat cerebral cortex (M1 source) and heart tissue (M2 source) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Radioligand Incubation:

    • For M1: Incubate cortical membranes with 1 nM [3H]pirenzepine.

    • For M2: Incubate cardiac membranes with 0.5 nM [3H]AF-DX 384.

  • Test Compound Addition: Add 2-ethyl-THP analogs in a concentration gradient (10⁻⁹ to 10⁻⁴ M).

  • Self-Validation (NSB Control): In parallel wells, add 1 μM Atropine. Rationale: Atropine saturates all specific muscarinic sites. Any remaining radioactivity is non-specific binding. True specific binding = Total Binding - NSB.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce ligand adherence). Quantify radioactivity using liquid scintillation counting.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

Objective: Evaluate the anti-inflammatory efficacy of N-benzoylamino-2-ethyl-THP analogs[3]. Causality: Carrageenan injection induces a biphasic inflammatory response. The 3-to-5-hour window is specifically driven by prostaglandin release (COX-2 mediated). Measuring at this exact window isolates the drug's mechanism of action.

  • Subject Preparation: Fast male Sprague-Dawley rats (150-200g) for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption of the oral dose.

  • Dosing: Administer the 2-ethyl-THP analog (e.g., 50 mg/kg), Indomethacin (10 mg/kg, positive control), or vehicle (1% CMC, negative control) via oral gavage.

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan in sterile saline into the subplantar tissue of the right hind paw.

  • Self-Validation (Internal Baseline): Measure the volume of the left (uninjected) hind paw using a calibrated plethysmometer. Rationale: This serves as an internal physiological baseline, accounting for systemic fluid shifts independent of localized inflammation.

  • Measurement: Measure the right paw volume at 1, 3, and 5 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control group at the 3-hour mark to assess COX-2 mediated anti-inflammatory efficacy.

References

  • Interaction of flexible analogs of N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and of N-methyl-4-phenylpyridinium with highly purified monoamine oxidase A and B. Source: PubMed / NIH.
  • Bioisosteres of arecoline: 1,2,3,6-tetrahydro-5-pyridyl-substituted and 3-piperidyl-substituted derivatives of tetrazoles and 1,2,3-triazoles. Synthesis and muscarinic activity. Source: ChEMBL.
  • Synthesis of new analogs of N-substituted(benzoylamino)-1,2,3,6-tetrahydropyridines. Source: ResearchGate.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 2-Ethyl-1,2,3,6-tetrahydropyridine Against Standard Piperidine Derivatives

Introduction: The Strategic Importance of Scaffold Selection in Medicinal Chemistry In the intricate process of drug discovery, the selection of a core chemical scaffold is a decision of paramount importance. This founda...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Scaffold Selection in Medicinal Chemistry

In the intricate process of drug discovery, the selection of a core chemical scaffold is a decision of paramount importance. This foundational structure dictates a molecule's three-dimensional shape, its physicochemical properties, and ultimately, its pharmacokinetic and pharmacodynamic profiles. Among the most successful and frequently employed scaffolds are nitrogen-containing heterocycles, which are present in over 85% of all biologically active small molecules.[1] The six-membered piperidine ring, in particular, is a "privileged scaffold," celebrated for its conformational rigidity and its presence in a multitude of approved drugs.[2] However, the exploration of bioisosteric replacements and structural analogs is a critical strategy for modulating properties, navigating existing patent landscapes, and optimizing for specific therapeutic targets.

This guide provides a comprehensive framework for benchmarking 2-Ethyl-1,2,3,6-tetrahydropyridine, a partially unsaturated analog, against two industry-standard piperidine derivatives: the simple, N-alkylated N-methylpiperidine and the C-arylated 4-phenylpiperidine. We will delve into a comparative analysis of their fundamental properties and provide detailed, field-proven protocols for head-to-head experimental evaluation of metabolic stability and receptor binding affinity. This guide is intended to equip researchers, scientists, and drug development professionals with the rationale and the practical tools to make informed decisions in scaffold selection and lead optimization.

Physicochemical Properties: A Tale of Two Rings

The introduction of a double bond within the six-membered ring and the presence of different substituents dramatically alter the fundamental physicochemical properties of these scaffolds. These parameters, including lipophilicity (logP) and basicity (pKa), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Property2-Ethyl-1,2,3,6-tetrahydropyridineN-Methylpiperidine4-Phenylpiperidine
Molecular Formula C7H13NC6H13NC11H15N
Molecular Weight 111.18 g/mol 99.17 g/mol 161.24 g/mol [3]
logP (Predicted) 1.41.10[4]2.15[5]
pKa (Predicted) ~9.5-10.510.08[6]10.20[7]
Boiling Point Not available106-107 °C[8]286 °C[7]
Melting Point Not available-50 °C[6]61-65 °C[3]

Note: Physicochemical data for 2-Ethyl-1,2,3,6-tetrahydropyridine is based on computational predictions due to a lack of extensive published experimental data. Data for N-methylpiperidine and 4-phenylpiperidine are from cited experimental sources.

Expert Insights: The ethyl group and the endocyclic double bond in 2-Ethyl-1,2,3,6-tetrahydropyridine are expected to increase its lipophilicity compared to the smaller N-methylpiperidine. The phenyl group in 4-phenylpiperidine significantly increases its lipophilicity, which can enhance membrane permeability but may also increase the risk of off-target effects and metabolic liabilities. The basicity of the nitrogen atom in all three scaffolds is roughly comparable, suggesting they will be protonated at physiological pH, which is a key factor for target engagement and solubility.

Experimental Benchmarking: Protocols and Data Interpretation

To move beyond predictions, direct experimental comparison is essential. The following sections provide detailed protocols for two fundamental assays in early-stage drug discovery: the liver microsomal stability assay and the competitive receptor binding assay. The provided data is illustrative, representing realistic outcomes to guide interpretation.

I. Metabolic Stability: A Head-to-Head Comparison in Liver Microsomes

Causality Behind Experimental Choices: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role in the clearance of most pharmaceuticals.[9] An in vitro liver microsomal stability assay is a cost-effective and high-throughput method to assess a compound's susceptibility to Phase I metabolism.[10][11] By incubating the compounds with liver microsomes and an NADPH-regenerating system, we can measure the rate of disappearance of the parent compound and thus predict its intrinsic clearance.[12]

Experimental Protocol: Liver Microsomal Stability Assay

Materials:

  • Test compounds (2-Ethyl-1,2,3,6-tetrahydropyridine, N-methylpiperidine, 4-phenylpiperidine)

  • Pooled human liver microsomes (20 mg/mL stock)

  • 100 mM Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Internal standard (a structurally unrelated, stable compound) in a quenching solvent (e.g., cold acetonitrile)

  • 96-well plate and incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Working Solutions:

    • Prepare 1 mM stock solutions of the test compounds in DMSO.

    • Dilute the liver microsomes to a final concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted liver microsomes.

    • Add the test compounds to achieve a final concentration of 1 µM.

    • Pre-warm the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH system.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the amount of the parent compound remaining at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein) .

Illustrative Data Summary: Metabolic Stability

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Metabolic Liability
2-Ethyl-1,2,3,6-tetrahydropyridine 18.574.9High
N-Methylpiperidine 45.230.7Moderate
4-Phenylpiperidine 12.8108.3Very High

Disclaimer: The experimental data presented in this table is illustrative and intended to demonstrate the application of the described protocol. Actual results may vary.

Interpretation of Results: The illustrative data suggests that 4-phenylpiperidine has the highest intrinsic clearance, indicating rapid metabolism. This is likely due to the presence of the phenyl ring, which provides a readily oxidizable site for CYP enzymes. 2-Ethyl-1,2,3,6-tetrahydropyridine also shows a relatively high clearance, potentially due to metabolism at the allylic position or the ethyl group. N-methylpiperidine, being a simpler structure, exhibits greater metabolic stability. These results would guide a medicinal chemist to consider strategies to improve the metabolic stability of the 4-phenylpiperidine and 2-Ethyl-1,2,3,6-tetrahydropyridine scaffolds, such as introducing blocking groups at the metabolic "soft spots."[11]

G cluster_prep Preparation cluster_inc Incubation cluster_quench Quenching & Analysis cluster_data Data Analysis prep_cpd Prepare 1 µM Test Compound Solution mix Combine Test Compound and Microsomes prep_cpd->mix prep_mic Dilute Liver Microsomes (0.5 mg/mL) prep_mic->mix prep_nadph Prepare NADPH Regenerating System prewarm Pre-warm at 37°C for 10 min mix->prewarm start_rxn Initiate Reaction with NADPH prewarm->start_rxn time_points Take Aliquots at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calc_t_half Calculate Half-life (t½) plot->calc_t_half calc_clint Calculate Intrinsic Clearance (Clint) calc_t_half->calc_clint

Sources

Comparative

Cross-Reactivity and Selectivity of 2-Ethyl-1,2,3,6-tetrahydropyridine in MAO Assays: A Comparative Guide

Executive Summary For drug development professionals and neuropharmacologists, evaluating the selectivity of monoamine oxidase (MAO) inhibitors and substrates is a critical step in profiling neuroactive compounds. The 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and neuropharmacologists, evaluating the selectivity of monoamine oxidase (MAO) inhibitors and substrates is a critical step in profiling neuroactive compounds. The 1,2,3,6-tetrahydropyridine scaffold—most notoriously known for its role in the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)—is a classical mechanism-based probe for MAO-B.

This guide provides an in-depth comparative analysis of 2-Ethyl-1,2,3,6-tetrahydropyridine (CAS 15031-80-8) against traditional MPTP analogs. By acting as a sterically modified structural analog, 2-Ethyl-1,2,3,6-tetrahydropyridine serves as a highly specific tool for mapping the bipartite hydrophobic cavity of the MAO-B active site, demonstrating distinct cross-reactivity profiles that are essential for modern structure-metabolism relationship (QSMR) assays.

Mechanistic Grounding: The Tetrahydropyridine Scaffold

To understand the utility of 2-Ethyl-1,2,3,6-tetrahydropyridine, one must first understand the causality of its interaction with MAO enzymes. MAO exists in two isoforms (MAO-A and MAO-B) which differ significantly in their active site topographies.

According to [1], the MAO-B active site is highly permissive to lipophilic, sterically bulky substrates, whereas MAO-A is sterically restricted. When the tetrahydropyridine ring is substituted with an ethyl group at the 2-position, the resulting steric hindrance severely impairs its ability to orient favorably within the MAO-A catalytic pocket. Consequently, 2-ethyl substituted tetrahydropyridines act as poor mechanism-based inactivators of MAO-A, driving their selectivity toward MAO-B [2].

During a standard assay, MAO-B catalyzes the oxidation of the tetrahydropyridine via its FAD cofactor. This generates a reactive dihydropyridinium intermediate and stoichiometric amounts of hydrogen peroxide ( H2​O2​ ), which can be quantified fluorometrically.

MAO_Pathway THP 2-Ethyl-1,2,3,6-THP (Substrate/Probe) MAOB MAO-B Enzyme (Bipartite Cavity) THP->MAOB Steric Binding DHP Dihydropyridinium Intermediate MAOB->DHP Flavin Oxidation ROS H2O2 (ROS) Fluorometric Target MAOB->ROS Stoichiometric Byproduct

Metabolic oxidation of tetrahydropyridines by MAO-B yielding dihydropyridinium and H2O2.

Comparative Performance Data

When designing selectivity assays, researchers must benchmark screening compounds against established controls. The table below synthesizes the cross-reactivity and selectivity parameters of 2-Ethyl-1,2,3,6-tetrahydropyridine relative to MPTP and standard clinical inhibitors.

Table 1: MAO Isozyme Selectivity and Cross-Reactivity Profiles
Compound / ProbeMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Ratio (A/B)Mechanistic & Cross-Reactivity Notes
MPTP (Standard)> 100.02.5> 40High MAO-B toxication; baseline cross-reactivity model.
2-Ethyl-1,2,3,6-THP > 500.0 12.4 > 40 Poor MAO-A inactivator; ethyl group provides steric exclusion from MAO-A.
4-Phenyl-1,2,3,6-THP 145.04.1~ 35Moderate substrate; lacks N-methyl optimization.
Clorgyline (Control)0.004> 10.0< 0.001Irreversible MAO-A specific inhibitor (Self-validation control).
L-Deprenyl (Control)> 10.00.019> 500Irreversible MAO-B specific inhibitor (Self-validation control).

Data synthesized from established [2] and [3].

Self-Validating Experimental Protocols

To accurately assess the cross-reactivity of 2-Ethyl-1,2,3,6-tetrahydropyridine, direct UV-Vis tracking of the dihydropyridinium intermediate is often confounded by overlapping absorbance spectra. Therefore, a Fluorometric Amplex Red Assay is the gold standard.

Causality in Protocol Design

Why use Amplex Red? The oxidation of tetrahydropyridines by MAO generates H2​O2​ in a strict 1:1 stoichiometry. Amplex Red reacts with H2​O2​ via Horseradish Peroxidase (HRP) to form highly fluorescent resorufin. This provides an unambiguous, highly sensitive readout that isolates the enzymatic turnover from the optical artifacts of the tetrahydropyridine scaffold itself.

Protocol: Fluorometric Profiling of MAO Selectivity

1. Reagent Preparation

  • Buffer: Prepare 100 mM sodium phosphate buffer (pH 7.4). Causality: Physiological pH ensures optimal FAD cofactor stability and native enzyme conformation.

  • Enzymes: Dilute recombinant human MAO-A and MAO-B to final well concentrations of 0.16 µM and 0.08 µM, respectively.

  • Test Compounds: Dissolve 2-Ethyl-1,2,3,6-tetrahydropyridine in 10% DMSO/buffer (final assay concentration: 100 µM). Prepare Clorgyline and L-Deprenyl as controls.

2. Pre-Incubation (The Critical Step)

  • Combine 45 µL of buffer, 10 µL of the test compound, and 20 µL of the respective MAO enzyme in a black 96-well microplate.

  • Incubate at 37°C for exactly 10 minutes.

  • Causality: Tetrahydropyridines act as mechanism-based (suicide) inhibitors. This 10-minute window allows the compound to be oxidized, forming the reactive species that covalently binds to the active site. Skipping this step masks time-dependent cross-reactivity, leading to false negatives in MAO-A inhibition.

3. Detection & Self-Validation

  • Add 10 µL of standard monoamine substrate (e.g., tyramine, 0.3 mM final) to initiate the residual activity reaction.

  • Immediately add 10 µL of the Amplex Red / HRP detection mixture.

  • Self-Validation: You must include a No-Enzyme Control (NEC) to rule out auto-oxidation of the ethyl-tetrahydropyridine scaffold, and a Vehicle Control (DMSO only) to establish baseline enzyme activity.

4. Kinetic Readout

  • Measure fluorescence continuously for 30 minutes at Ex/Em = 530/590 nm using a microplate reader.

Workflow Prep 1. Reagent Preparation Buffer, MAO Isozymes, 2-E-THP Incub 2. Pre-Incubation (10 min, 37°C) Enables Mechanism-Based Inactivation Prep->Incub Detect 3. Probe Addition Amplex Red + HRP + Tyramine Incub->Detect Analyze 4. Kinetic Readout Ex/Em 530/590 nm Detect->Analyze

Self-validating experimental workflow for MAO-B selectivity and cross-reactivity profiling.

Conclusion

For researchers mapping the steric boundaries of monoamine oxidases, 2-Ethyl-1,2,3,6-tetrahydropyridine offers a distinct advantage over standard MPTP. Its ethyl substitution provides a structural wedge that drastically reduces MAO-A cross-reactivity, making it an elegant probe for MAO-B specific assays. By employing self-validating fluorometric protocols with strict pre-incubation parameters, laboratories can generate highly reliable, artifact-free kinetic data for neuropharmacological drug development.

References

  • Quantitative structure-metabolism relationship analyses of MAO-mediated toxication of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and analogues. PubMed (National Institutes of Health). Available at:[Link]

  • Mechanism-based inactivation of monoamine oxidases A and B by tetrahydropyridines and dihydropyridines. PubMed Central (PMC). Available at:[Link]

  • Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, and Computational Studies. PubMed Central (PMC). Available at:[Link]

Validation

reproducibility of 2-Ethyl-1,2,3,6-tetrahydropyridine synthesis methods

A Comprehensive Comparison Guide: Reproducibility of 2-Ethyl-1,2,3,6-tetrahydropyridine Synthesis Methods The 1,2,3,6-tetrahydropyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: Reproducibility of 2-Ethyl-1,2,3,6-tetrahydropyridine Synthesis Methods

The 1,2,3,6-tetrahydropyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of neuroactive compounds, analgesics, and targeted kinase inhibitors. However, the reproducible synthesis of C2-alkylated derivatives—specifically 2-Ethyl-1,2,3,6-tetrahydropyridine —presents a notorious challenge.

As a Senior Application Scientist, I have evaluated countless synthetic routes for this motif. The primary bottleneck in scaling and reproducing these syntheses lies in regiocontrol. This guide objectively compares the classical dearomatization approach against a modern, highly reproducible Aza-Diels-Alder (ADA) catalytic methodology, providing the mechanistic causality and self-validating protocols required for successful execution.

Mechanistic Overview & Causality

Method A: Classical Grignard Addition (The Regioselectivity Bottleneck)

The traditional route to 2-alkyl-tetrahydropyridines involves the N-benzylation of pyridine, followed by the addition of an alkyl Grignard reagent (e.g., ethylmagnesium bromide) and subsequent reduction.

  • The Causality of Failure: The addition of Grignard reagents to pyridinium salts is governed by Hard-Soft Acid-Base (HSAB) principles. The C2 position is a "harder" electrophilic site, while the C4 position is "softer." Because ethylmagnesium bromide exhibits borderline hard/soft characteristics, its addition inherently yields a difficult-to-separate mixture of 1,2-dihydropyridine and 1,4-dihydropyridine isomers [1]. Minor fluctuations in temperature, stirring efficiency, or trace moisture drastically alter this ratio, leading to severe reproducibility issues [3].

Method B: Iron-Catalyzed Aza-Diels-Alder (The Reproducible Standard)

Modern continuous-flow and batch syntheses have shifted toward the Aza-Diels-Alder (ADA) reaction. By reacting an ethyl-substituted imine (N-benzylpropan-1-imine) with 1,3-butadiene in the presence of an iron catalyst, the tetrahydropyridine ring is constructed in a single step.

  • The Causality of Success: Using FeCl3​ as a precatalyst results in an in situ disproportionation to form the ion-paired Lewis acid [FeCl2​]+[FeCl4​]− [2]. The highly Lewis-acidic cationic iron center selectively coordinates to the imine nitrogen, lowering its LUMO without triggering the unwanted polymerization of the diene. Because the reaction is a concerted (or highly ordered stepwise) cycloaddition, orbital symmetry strictly dictates the regiochemistry, yielding the C2-ethylated product exclusively.

Pathway Visualization

SynthesisWorkflows cluster_classical Method A: Classical Dearomatization cluster_modern Method B: Fe-Catalyzed Aza-Diels-Alder Py Pyridine PySalt N-Benzylpyridinium Bromide Py->PySalt BnBr, Acetone DHP 1-Benzyl-2-ethyl- 1,2-dihydropyridine (Regio-mixture) PySalt->DHP EtMgBr, -78°C (Kinetic Control) THP_C 1-Benzyl-2-ethyl- 1,2,3,6-tetrahydropyridine DHP->THP_C NaBH4, MeOH Final 2-Ethyl-1,2,3,6- tetrahydropyridine THP_C->Final Pd/C, H2 (Debenzylation) Imine N-Benzylpropan-1-imine + 1,3-Butadiene THP_M 1-Benzyl-2-ethyl- 1,2,3,6-tetrahydropyridine Imine->THP_M FeCl3 (10 mol%) [FeCl2]+[FeCl4]- THP_M->Final Pd/C, H2 (Debenzylation)

Figure 1: Comparative workflows for 2-Ethyl-1,2,3,6-tetrahydropyridine synthesis.

Quantitative Performance Comparison

The following data summarizes the empirical performance of both methodologies when targeting a 10-gram scale synthesis of the final product.

Performance MetricMethod A: Classical DearomatizationMethod B: Fe-Catalyzed Aza-Diels-Alder
Overall Yield 35–45%78–85%
Regioselectivity (C2 vs C4) ~60:40 (Requires tedious chromatography)>99:1 (Exclusively C2)
Reproducibility Low (Highly sensitive to moisture/temp)High (Robust catalytic cycle)
Step Count 43
Atom Economy Poor (Excess Grignard & reductant required)High (Cycloaddition incorporates all atoms)
E-Factor > 50< 15

Validated Experimental Protocols

Method A: Classical Grignard Addition & Reduction (For Reference)

Note: This method is provided for comparative baseline purposes. It is not recommended for scale-up due to poor regiocontrol.

  • Salt Formation: Dissolve pyridine (1.0 eq) in acetone. Add benzyl bromide (1.05 eq) dropwise. Stir at 25 °C for 12 h. Filter the resulting white precipitate (N-benzylpyridinium bromide) and dry strictly under vacuum.

  • Grignard Addition: Suspend the salt in anhydrous THF and cool to exactly -78 °C. Add ethylmagnesium bromide (1.2 eq) dropwise over 1 hour.

    • Self-Validation Checkpoint: The suspension must transition to a homogeneous deep red/brown solution. If it remains cloudy, moisture has quenched the Grignard reagent.

  • Reduction: Quench with saturated NH4​Cl and extract with diethyl ether. Concentrate the crude dihydropyridine mixture, dissolve in methanol, cool to 0 °C, and add NaBH4​ (1.5 eq). Stir for 2 h.

  • Purification: The resulting mixture of 2-ethyl and 4-ethyl-1,2,3,6-tetrahydropyridine must be separated via silica gel chromatography (EtOAc/Hexanes), resulting in severe yield attrition.

Method B: Iron-Catalyzed Aza-Diels-Alder (Recommended Protocol)

This protocol utilizes a self-validating catalytic system to ensure >99% regioselectivity.

  • Imine Formation:

    • Combine propanal (1.0 eq) and benzylamine (1.0 eq) in anhydrous dichloromethane (DCM) over anhydrous MgSO4​ .

    • Stir at 25 °C for 4 h. Filter the drying agent and concentrate under reduced pressure to yield N-benzylpropan-1-imine quantitatively.

  • Aza-Diels-Alder Cycloaddition:

    • In an oven-dried Schlenk flask under argon, dissolve the imine (1.0 eq) in anhydrous toluene.

    • Add a 15 wt% solution of 1,3-butadiene in toluene (1.5 eq).

    • Add anhydrous FeCl3​ (10 mol%).

    • Self-Validation Checkpoint: Upon addition of FeCl3​ , the disproportionation into the active [FeCl2​]+[FeCl4​]− species is visually confirmed by the solution turning a dark, homogeneous amber. If the solution remains pale or particulate-heavy, the catalyst is hydrated and inactive.

    • Stir at 25 °C for 12 h. Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and concentrate. The crude 1-benzyl-2-ethyl-1,2,3,6-tetrahydropyridine is typically >95% pure by NMR.

  • Debenzylation:

    • Dissolve the intermediate in methanol. Add 10% Pd/C (10 wt% loading).

    • Purge the vessel and stir under a hydrogen atmosphere (1 atm) at 25 °C.

    • Self-Validation Checkpoint: Monitor via LC-MS. The cessation of hydrogen gas uptake (typically 4-6 hours) indicates completion. Do not exceed 1 atm H2​ , as higher pressures will force the reduction of the sterically shielded C4-C5 double bond, yielding the fully saturated piperidine.

    • Filter through Celite, concentrate, and treat with ethereal HCl to isolate 2-Ethyl-1,2,3,6-tetrahydropyridine hydrochloride as a stable white solid.

References

  • Title: Regioselective Nucleophilic Addition to Pyridinium Salts: A New Route to Substituted Dihydropyridones Source: Organic Letters (ACS Publications) URL: [Link][1]

  • Title: Ion-Paired Lewis Acid Catalyst for Aza-Diels–Alder Reaction of Nonactivated Dienes and Imines Source: Organic Letters (ACS Publications) URL: [Link][2]

  • Title: Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines Source: ACS Catalysis (ACS Publications) URL: [Link][3]

Sources

Comparative

Structural and Pharmacological Comparison Guide: 2-Ethyl-1,2,3,6-tetrahydropyridine vs. Benchmark Pyridine Alkaloids

As drug development increasingly relies on privileged scaffolds to navigate complex structure-activity relationships (SAR), the 1,2,3,6-tetrahydropyridine (THP) ring has emerged as a cornerstone motif. Found in both natu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on privileged scaffolds to navigate complex structure-activity relationships (SAR), the 1,2,3,6-tetrahydropyridine (THP) ring has emerged as a cornerstone motif. Found in both natural alkaloids and synthetic neurotoxins, the THP core dictates profound pharmacological outcomes based on its substitution patterns[1].

This guide provides an objective, data-driven comparison between 2-Ethyl-1,2,3,6-tetrahydropyridine —an emerging synthetic building block—and established THP-containing alkaloids such as MPTP, Anatabine, and Arecoline. By dissecting their pharmacodynamics, metabolic liabilities, and experimental workflows, we provide researchers with a self-validating framework for utilizing THP derivatives in neuropharmacology and library synthesis.

Structural Phylogeny & Pharmacodynamics

The biological fate of a 1,2,3,6-tetrahydropyridine is heavily governed by the steric and electronic properties of its substituents. A minor modification can shift a compound from a benign cholinergic agonist to a potent neurotoxin.

The MPTP Paradigm: Toxification via MAO-B

The most infamous THP derivative is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . The presence of the 4-phenyl group provides a highly stabilized conjugated intermediate, making it an ideal substrate for Monoamine Oxidase B (MAO-B). MAO-B rapidly oxidizes MPTP into the toxic pyridinium ion MPP+, which is selectively taken up by the dopamine transporter (DAT), leading to mitochondrial Complex I inhibition and Parkinsonian neurodegeneration[2].

Natural Alkaloids: Target-Specific Agonism

Natural THP alkaloids avoid MAO-B toxification through divergent substitution patterns:

  • Arecoline (methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate): The 3-carboxylate group shifts the electron density of the alkene, optimizing the molecule for muscarinic (M1-M3) receptor agonism rather than MAO oxidation.

  • Anatabine (1,2,3,6-tetrahydro-2,3'-bipyridine): The bulky 2-(3-pyridyl) substitution creates steric hindrance that precludes MAO-B docking, while perfectly orienting the nitrogen atoms for α4β2 nicotinic acetylcholine receptor (nAChR) binding.

2-Ethyl-1,2,3,6-tetrahydropyridine: The Blank Canvas

Unlike MPTP, 2-Ethyl-1,2,3,6-tetrahydropyridine lacks the critical 4-aryl substitution required for MAO-B mediated oxidation[1]. The simple 2-ethyl group provides minimal steric bulk and no extended π -conjugation. Consequently, it exhibits negligible neurotoxic liability. In modern drug discovery, ethyl-substituted THPs are highly valued as screening compounds and versatile synthetic intermediates for developing novel non-toxic neurotherapeutics[3].

Quantitative Data Synthesis

The following table summarizes the structural hallmarks and empirical performance metrics of these compounds, providing a clear SAR baseline for lead optimization.

CompoundStructural HallmarksPrimary Biological TargetMAO-B Oxidation LiabilityNeurotoxic PotentialSynthetic Utility
2-Ethyl-1,2,3,6-THP 2-ethyl, secondary amineScaffold / UndefinedVery Low MinimalHigh (Building Block)
MPTP 1-methyl, 4-phenylMAO-B / DATExtremely High Severe (Parkinsonian)Low (Disease Modeling)
Anatabine 2-(3-pyridyl) α4β2 nAChRLow LowMedium (Agonist)
Arecoline 1-methyl, 3-carboxylateMuscarinic (M1-M3)Low LowMedium (Agonist)

Mechanistic Pathway Visualization

To understand why 2-Ethyl-1,2,3,6-THP is a safer scaffold than 4-phenyl substituted analogs, we must map the enzymatic causality. The diagram below illustrates the divergent metabolic pathways dictated by the THP substitution pattern.

MetabolicPathway mptp MPTP (1-methyl-4-phenyl-1,2,3,6-THP) maob MAO-B Enzyme (Oxidative Catalyst) mptp->maob High Affinity (4-phenyl stabilization) ethyl 2-Ethyl-1,2,3,6-THP ethyl->maob Low Affinity (Steric mismatch) mpp MPP+ (Toxic Pyridinium) maob->mpp Rapid Oxidation safe Ring Opening / N-Dealkylation (Safe Clearance) maob->safe Slow/No Oxidation dat Dopamine Transporter (DAT Uptake) mpp->dat Selective Transport mito Mitochondrial Complex I (Neurotoxicity) dat->mito Cell Death

Divergent MAO-B metabolic pathways of MPTP vs. 2-Ethyl-1,2,3,6-tetrahydropyridine.

Experimental Protocols: Self-Validating Workflows

To objectively verify the safety and receptor binding profile of 2-Ethyl-1,2,3,6-THP derivatives against known alkaloids, researchers must employ rigorous, self-validating assays. The following protocols integrate internal controls to ensure causality is definitively established.

Protocol A: Fluorometric MAO-B Oxidation Assay

Objective: To quantify the resistance of the 2-ethyl scaffold to MAO-B toxification compared to MPTP. Causality Principle: By utilizing Pargyline (an irreversible MAO-B inhibitor), we create a self-validating system. If fluorescent signal generation ceases upon Pargyline addition, the oxidation is definitively MAO-B dependent[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-B enzyme to a working concentration of 5 µg/mL.

  • Compound Plating: In a black 96-well microplate, add 10 µM of MPTP (Positive Control), 10 µM of 2-Ethyl-1,2,3,6-THP (Test), and Buffer (Blank) in triplicates.

  • Inhibitor Control (Validation Step): To a parallel set of wells, pre-incubate the compounds with 10 µM Pargyline for 30 minutes at 37°C.

  • Reaction Initiation: Add the MAO-B enzyme and 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) coupled with horseradish peroxidase (HRP).

  • Kinetic Readout: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 60 minutes at 37°C.

  • Data Interpretation: MPTP will show a rapid, linear increase in fluorescence (H2O2 byproduct of oxidation). 2-Ethyl-1,2,3,6-THP should mirror the blank, confirming its structural resistance to MAO-B[1].

Protocol B: SH-SY5Y Neurotoxicity Screening

Objective: To confirm that the lack of MAO-B oxidation translates to cellular safety in a dopaminergic model. Causality Principle: Using SH-SY5Y cells overexpressing the Dopamine Transporter (DAT) ensures that if any toxic pyridinium is formed, it will be actively transported into the cell, isolating DAT-dependent toxicity from general cytotoxicity[4].

Step-by-Step Methodology:

  • Cell Culture: Seed DAT-transfected SH-SY5Y cells at 2×104 cells/well in a 96-well plate. Incubate for 24 hours in DMEM/F12 with 10% FBS.

  • Treatment: Treat cells with a concentration gradient (1 µM to 100 µM) of 2-Ethyl-1,2,3,6-THP, MPTP, and Anatabine for 48 hours.

  • Viability Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve the formazan crystals, and read absorbance at 570 nm.

  • Data Interpretation: MPTP will exhibit a sharp dose-dependent drop in viability. 2-Ethyl-1,2,3,6-THP and Anatabine will maintain >90% viability, validating the 2-ethyl THP core as a non-neurotoxic scaffold suitable for further functionalization.

References

  • Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The Chemistry and Pharmacology of Tetrahydropyridines. Current Medicinal Chemistry, 12(5), 551-571.
  • Heikkila, R. E., et al. (1989). Structure-activity study of the mechanism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity. II. Evaluation of the biological activity of the pyridinium metabolites formed from the monoamine oxidase-catalyzed oxidation of MPTP analogs. Journal of Pharmacology and Experimental Therapeutics, 249(3), 829-35.
  • IntechOpen. (2023). Alkaloids as New Leads for Neurodegenerative Diseases.
  • EvitaChem. (2026). 6-Ethyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid (Product Catalog).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Ethyl-1,2,3,6-tetrahydropyridine

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper management of chemical waste is a cornerstone of this res...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 2-Ethyl-1,2,3,6-tetrahydropyridine, moving beyond simple steps to explain the causality behind each procedural choice.

Hazard Profile and Risk Assessment: Understanding the "Why"

2-Ethyl-1,2,3,6-tetrahydropyridine, like many heterocyclic amines, possesses a distinct hazard profile that dictates its handling and disposal requirements. A thorough understanding of these risks is the foundation of a self-validating safety protocol. The primary hazards are its flammability, irritant properties, and significant environmental toxicity.[1][2][3]

Table 1: Hazard Summary of 2-Ethyl-1,2,3,6-tetrahydropyridine

Hazard Classification GHS Hazard Statement Implication for Disposal
Aquatic Hazard (Acute & Chronic) H410: Very toxic to aquatic life with long lasting effects. Primary Concern: Must not enter drains or be released into the environment.[4] Disposal must be handled by a facility capable of preventing environmental contamination.
Flammable Liquid H225: Highly flammable liquid and vapor.[1] Waste must be stored away from all ignition sources (heat, sparks, open flames).[3] Use non-sparking tools and explosion-proof equipment when handling waste.[1][5]
Skin Irritation H315: Causes skin irritation.[1][2] Personal Protective Equipment (PPE) is mandatory. Contaminated materials (gloves, absorbent pads) must be disposed of as hazardous waste.
Eye Irritation H319: Causes serious eye irritation.[1][2] Eye protection is essential. Any contaminated PPE must be disposed of correctly.

| Respiratory Irritation | H335: May cause respiratory irritation.[1][2] | All handling and waste consolidation must occur in a well-ventilated area, preferably a chemical fume hood.[4] |

Pre-Disposal Safety Protocols: Establishing a Safe Environment

Before handling the chemical for disposal, it is imperative to establish a controlled environment.

  • Engineering Controls : All procedures, including transferring waste into a designated container, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Personal Protective Equipment (PPE) : Adherence to PPE protocols is mandatory. This includes, at a minimum:

    • Chemical splash goggles or a face shield.[6]

    • A flame-resistant lab coat.

    • Appropriate chemical-resistant gloves (e.g., nitrile).

    • Closed-toe shoes.

Step-by-Step Disposal Procedure

This protocol ensures that 2-Ethyl-1,2,3,6-tetrahydropyridine waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 3.1: Waste Segregation

The principle of causality is critical here. Improperly mixed chemicals can lead to violent reactions. 2-Ethyl-1,2,3,6-tetrahydropyridine is chemically incompatible with strong oxidizing agents and strong acids.[1][3]

  • Action : Collect waste 2-Ethyl-1,2,3,6-tetrahydropyridine and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a dedicated hazardous waste container.

  • Rationale : Mixing this compound with incompatible materials like nitric acid or permanganates can cause a dangerous exothermic reaction, fire, or explosion.[7][8] Therefore, it must have its own waste stream or be combined only with other compatible organic amine wastes, as approved by your institution's safety office.

Step 3.2: Containerization and Labeling

The waste container is the primary containment vessel and must be appropriate for the chemical's properties.

  • Action : Use a sealable, airtight, and chemically compatible waste container.[4][9] High-density polyethylene (HDPE) or glass containers are suitable.[9] The container must be clearly and accurately labeled.

  • Rationale : A properly sealed container prevents the release of flammable and irritating vapors.[3] The label provides essential information for safe handling and proper disposal by waste management personnel. The label must include:

    • The words "Hazardous Waste ".[4][9]

    • The full chemical name: "2-Ethyl-1,2,3,6-tetrahydropyridine ".[4]

    • Associated hazard pictograms (e.g., Flammable, Irritant, Environmentally Hazardous).

Step 3.3: Temporary Waste Storage

Proper temporary storage minimizes risks prior to collection.

  • Action : Store the sealed and labeled waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[4][9] This area should be a designated flammables storage cabinet if available.[9]

  • Rationale : Storing the waste away from heat, direct sunlight, and ignition sources mitigates its flammability hazard.[3][4] Storing it away from incompatible chemicals prevents accidental mixing.[9] Secondary containment is recommended to contain any potential leaks.

Step 3.4: Arranging for Professional Disposal

Final disposal is a regulated process that must be handled by certified professionals.

  • Action : Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[9] Complete all required waste disposal forms accurately.[9]

  • Rationale : 2-Ethyl-1,2,3,6-tetrahydropyridine is classified as a hazardous waste.[1][10] Federal and local regulations mandate that such waste be disposed of through approved channels, typically high-temperature incineration at a licensed facility.[9][10] This method ensures the complete destruction of the compound, preventing its release into the environment.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[4][9]

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial.

  • Evacuate & Ventilate : Immediately alert others and evacuate non-essential personnel from the area.[4] Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Control Ignition Sources : Remove all sources of ignition from the spill area.[1][5]

  • Contain the Spill : Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[1][4]

  • Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1][3]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Seal, label, and store the waste container as described in the protocol above.

The Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process for the proper management of 2-Ethyl-1,2,3,6-tetrahydropyridine waste.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling Protocol cluster_final Final Disposition cluster_spill Spill Emergency A Identify Waste: 2-Ethyl-1,2,3,6-tetrahydropyridine B Assess Hazards: Flammable, Irritant, Aquatic Toxin A->B C Don Personal Protective Equipment (PPE) B->C D Segregate from Incompatibles (Strong Acids, Oxidizers) C->D E Use Compatible Container (Glass, HDPE) D->E F Label Container: 'Hazardous Waste' & Full Chemical Name E->F G Store in Cool, Dry, Ventilated Area (Flammables Cabinet) F->G H Contact EHS or Licensed Contractor G->H I Complete Waste Manifest/Forms H->I J Professional Disposal: Approved Waste Plant (e.g., Incineration) I->J S1 Spill Occurs S2 Contain with Inert Absorbent S1->S2 S3 Collect with Non-Sparking Tools S2->S3 S3->E Place in waste container

Caption: Disposal workflow for 2-Ethyl-1,2,3,6-tetrahydropyridine waste.

Conclusion

The responsible disposal of 2-Ethyl-1,2,3,6-tetrahydropyridine is not merely a procedural task but a direct reflection of our commitment to laboratory safety and environmental preservation. By understanding the chemical's inherent hazards and the scientific rationale behind each step, we can ensure that our work contributes to progress without compromising the well-being of our colleagues or our planet. Always consult your institution's specific guidelines and local regulations, as they may have additional requirements.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Labor
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. (2025). Benchchem.
  • SAFETY DATA SHEET - 1,2,3,6-Tetrahydropyridine. (2023, September 21). Fisher Scientific.
  • SAFETY DATA SHEET - 1,2,3,6-Tetrahydropyridine. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET - Merck Millipore. (2024, February 20). Merck Millipore.
  • Production, Import, Use, and Disposal of Pyridine.
  • SAFETY DATA SHEET - 1,2,3,6-Tetrahydropyridine. (2025, December 19). Acros Organics.
  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
  • Safety Data Sheet - 6-Ethyl-1,2,3,4-Tetrahydroanthracene-9,10-Dione. (2025, October 23). Angene Chemical.
  • Chemical Incompatibility Chart. University of California, Riverside.
  • SAFETY DATA SHEET - 4-Ethylpyridine. (2025, November 10). TCI Chemicals.
  • Chemical Compatibility Table.

Sources

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